A-582941 dihydrochloride
Description
Properties
IUPAC Name |
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-89-9 | |
| Record name | A-582941 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-582941 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-582941 dihydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of A-582941 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1][2][3] This document provides a comprehensive overview of its mechanism of action, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity, potency, and efficacy are presented, along with visualizations of its signaling pathways and relevant experimental workflows. The primary therapeutic potential of A-582941 lies in its ability to modulate neuronal signaling pathways critical for learning, memory, and neuroprotection.[1][2]
Core Mechanism of Action
The primary mechanism of action of A-582941 is its function as a partial agonist at the homomeric α7 nicotinic acetylcholine receptor.[1][4] This receptor is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex.[2] As a partial agonist, A-582941 binds to and activates the α7 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine (ACh).[1][4] This property is crucial as it can provide a therapeutic window that avoids the potential for overstimulation and subsequent receptor desensitization associated with full agonists.
A-582941 also exhibits a secondary, lower-affinity interaction with the human 5-HT₃ receptor, where it acts as an agonist.[1][3] However, its effects are predominantly mediated through the α7 nAChR, as demonstrated by the blockade of its biochemical and behavioral effects by the selective α7 nAChR antagonist, methyllycaconitine (MLA).[1]
Quantitative Pharmacological Data
The pharmacological profile of A-582941 has been characterized across various in vitro and in vivo systems. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.
Table 1: Binding Affinity (Ki)
| Target | Species/Tissue | Ki (nM) | Reference |
| α7 nAChR | Rat Brain Membranes | 10.8 | [3][5][6] |
| Human Frontal Cortex | 16.7 | [3][4][5][6] | |
| 5-HT₃ Receptor | Human | 150 | [3][6] |
| α4β2 nAChR | - | >100,000 | [5] |
| α3β4 nAChR | - | >250-fold lower than α7 | [4] |
| Neuromuscular nAChR | - | >250-fold lower than α7 | [4] |
Table 2: Functional Potency (EC50) and Efficacy
| Assay | System | EC50 | Efficacy (% of ACh) | Reference |
| α7 nAChR Activation | Xenopus Oocytes (Human) | 4260 nM (4.26 µM) | 52.1% | [7][8] |
| Xenopus Oocytes (Rat) | 2450 nM (2.45 µM) | 59.6% - 60% | [1][8] | |
| GH4C1 Cells (Human) | 7930 nM (7.93 µM) | 58.5% | [8] | |
| ERK1/2 Phosphorylation | PC12 Cells (+ PNU-120596) | 95 nM | - | [1][3][8] |
| hERG Channel Block | Patch Clamp | 4800 nM (IC₅₀) | - | [1] |
Downstream Signaling Pathways
Activation of the α7 nAChR by A-582941 initiates several downstream signaling cascades implicated in neuroprotection and cognitive function.[1][2] The high calcium permeability of the α7 nAChR is a critical feature that links receptor activation to these intracellular pathways.[7][9]
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MAP Kinase/ERK Pathway: A-582941 stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3] This pathway is crucial for synaptic plasticity and memory consolidation.[1] Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors.
-
CREB Phosphorylation: Following ERK1/2 activation, A-582941 treatment leads to a dose-dependent increase in the phosphorylation of the cAMP Response Element-Binding protein (CREB).[1][3] Phosphorylated CREB is a key transcription factor involved in the expression of genes necessary for long-term memory formation.
-
PI3K/Akt/GSK3β Pathway: The compound also engages the cell survival pathway involving PI3K, Akt, and Glycogen Synthase Kinase 3β (GSK3β).[1] A-582941 administration leads to the inhibitory phosphorylation of GSK3β at the Ser-9 residue, a mechanism linked to the neuroprotective effects of α7 nAChR agonists.[1][3]
Key Experimental Protocols
The characterization of A-582941 involves standard pharmacological and biochemical assays. Below are outlines of the methodologies for key experiments.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay quantifies the affinity of A-582941 for its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of A-582941 for the α7 nAChR.
-
Materials:
-
Tissue homogenates (e.g., rat brain membranes or human cortical tissue) containing the α7 nAChR.[3]
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin).
-
This compound at various concentrations.
-
Assay buffer, filtration apparatus, and scintillation counter.
-
-
Methodology:
-
Incubation: The tissue homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (A-582941).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve. The IC₅₀ (concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo ERK1/2 Phosphorylation Analysis (Workflow)
This protocol assesses the ability of A-582941 to activate downstream signaling in a living organism.
-
Objective: To measure the dose-dependent effect of A-582941 on ERK1/2 phosphorylation in specific brain regions (e.g., cingulate cortex, hippocampus).[1][3]
-
Methodology:
-
Dosing: Mice or rats are administered A-582941 (e.g., 0.01–1.0 µmol/kg, i.p.) or a vehicle control.[1][3]
-
Incubation Period: Animals are left for a specific duration (e.g., 15 minutes) to allow for drug distribution and target engagement.[1]
-
Tissue Collection: Animals are euthanized, and brains are rapidly dissected and processed. Brains may be either flash-frozen for subsequent biochemical analysis or fixed for immunohistochemistry.
-
Analysis (Western Blot):
-
Brain regions of interest are homogenized and lysed.
-
Protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibodies conjugated to a reporter enzyme are used for detection.
-
Bands are visualized and quantified using densitometry. The ratio of p-ERK to total ERK is calculated.
-
-
Analysis (Immunohistochemistry):
-
Fixed brain tissue is sectioned.
-
Sections are incubated with an antibody against p-ERK.
-
A labeled secondary antibody and detection system are used to visualize p-ERK-positive cells.
-
Images are captured via microscopy and analyzed.
-
-
Conclusion
This compound is a highly selective α7 nAChR partial agonist with a well-defined mechanism of action. It directly engages its primary molecular target to trigger an influx of calcium, which in turn activates critical intracellular signaling pathways, including the ERK/CREB and PI3K/Akt/GSK3β cascades.[1] These actions at the molecular and cellular levels translate into pro-cognitive and neuroprotective effects in preclinical models.[1][2] The quantitative pharmacological data and established experimental protocols provide a solid foundation for its further investigation and development as a potential therapeutic agent for cognitive deficits in neurodegenerative and psychiatric disorders.[2][10]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
A-582941: A Technical Guide to its Properties as an α7 Nicotinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and biochemical characteristics of this compound. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Properties of A-582941
A-582941 is a biaryl diamine compound that acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1] It demonstrates high-affinity binding to both human and rat α7 nAChRs and exhibits functional agonism by evoking characteristic, rapidly desensitizing currents.[1] Notably, A-582941 possesses a favorable pharmacokinetic profile, including excellent distribution to the central nervous system (CNS), making it a valuable tool for investigating the therapeutic potential of α7 nAChR agonism for cognitive deficits in various neurological and psychiatric disorders.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative parameters of A-582941, providing a comparative overview of its binding affinity, functional potency, selectivity, and pharmacokinetic properties.
Table 1: Binding Affinity of A-582941
| Receptor/Radioligand | Species | Preparation | Kᵢ (nM) |
| α7 nAChR / [³H]A-585539 | Rat | Brain Membranes | 10.8 |
| α7 nAChR / [³H]A-585539 | Human | Frontal Cortex Membranes | 17 |
| α7 nAChR / [³H]Methyllycaconitine | Rat | Brain Membranes | 88 |
Table 2: Functional Potency of A-582941
| Receptor | Species | Expression System | EC₅₀ (nM) | Efficacy (% of ACh max response) |
| α7 nAChR | Human | Xenopus Oocytes | 4260 | 52% |
| α7 nAChR | Rat | Xenopus Oocytes | 2450 | 60% |
| α7 nAChR (in presence of 3µM PNU-120596) | Human | Xenopus Oocytes | 580 | 207% (relative to ACh alone) |
Table 3: Selectivity Profile of A-582941
| Receptor | Species | Kᵢ (nM) | Selectivity Fold (vs. human α7) |
| 5-HT₃ | Human | 150 | ~15 |
| α4β2 nAChR | Rat | >10,000 | >588 |
| α3β4 nAChR | Human | >100,000 | >5882 |
| α1β1γδ nAChR | - | >10,000 | >588 |
Table 4: Pharmacokinetic Parameters of A-582941
| Species | Route of Administration | Oral Bioavailability (%) | Brain:Plasma Ratio (Cₘₐₓ) | t₁/₂ (hours) |
| Mouse | i.p. | ~100 | ~10:1 | ~2 |
| Rat | p.o. | ~90 | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by A-582941 and provide a visual representation of a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the α7 nAChR agonist properties of A-582941. These protocols are based on standard procedures in the field and have been adapted to reflect the specific reagents and techniques mentioned in the literature for A-582941.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of A-582941 for the α7 nAChR using [³H]A-585539 as the radioligand and rat brain membranes as the receptor source.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Radioligand: [³H]A-585539 (specific activity ~30-60 Ci/mmol).
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Non-specific Binding Control: 1 µM unlabeled α-bungarotoxin or 10 µM nicotine.
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Test Compound: A-582941, serially diluted in assay buffer.
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Receptor Source: Cryopreserved rat whole brain membranes.
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96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw rat brain membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µ g/well . Homogenize gently to ensure a uniform suspension.
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Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]A-585539 (to a final concentration of ~1 nM), and 100 µL of membrane suspension.
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Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]A-585539, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of A-582941, 50 µL of [³H]A-585539, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-582941 concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of A-582941 on human α7 nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human α7 nAChR.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
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Agonists: Acetylcholine (ACh) and A-582941 dissolved in ND96.
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Two-electrode voltage clamp amplifier, microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with ~50 nL of human α7 nAChR cRNA (~1 ng). Incubate the oocytes for 2-5 days at 18°C in ND96 supplemented with pyruvate and antibiotics.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Application:
-
Apply a maximally effective concentration of ACh (e.g., 1-10 mM) to determine the maximum current response (Iₘₐₓ).
-
After a washout period, apply varying concentrations of A-582941 to the oocyte to generate a concentration-response curve.
-
Ensure complete washout and recovery of the response between agonist applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of A-582941.
-
Normalize the responses to the maximal response evoked by ACh.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
The efficacy is expressed as the maximal response to A-582941 as a percentage of the maximal response to ACh.
-
Western Blotting for ERK1/2 Phosphorylation in Mouse Brain Tissue
This protocol describes the measurement of ERK1/2 phosphorylation in mouse brain tissue following systemic administration of A-582941.
Materials:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Protein Assay Reagent: BCA or Bradford reagent.
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SDS-PAGE gels, PVDF membranes, ECL detection reagents, and an imaging system.
Procedure:
-
Tissue Collection and Lysis:
-
Administer A-582941 or vehicle to mice.
-
At a specified time point (e.g., 15-30 minutes post-injection), euthanize the mice and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
This technical guide provides a comprehensive overview of the α7 nicotinic receptor agonist A-582941. The data and protocols presented herein should serve as a valuable resource for researchers and scientists working to further elucidate the role of α7 nAChR in neuronal function and to develop novel therapeutics for cognitive disorders.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of A-582941: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-582941 is a novel, high-affinity partial agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) with demonstrated pro-cognitive effects. This document provides a comprehensive technical overview of the in vitro pharmacological characterization of A-582941, intended for researchers and professionals in the field of drug development. The guide details the binding affinity, functional potency, and downstream signaling effects of A-582941, supported by structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
The α7 neuronal nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1] Its role in modulating neurotransmitter release and neuronal signaling has made it a key target for therapeutic intervention in neurological and psychiatric disorders characterized by cognitive deficits. A-582941 has emerged as a significant compound in this area, exhibiting promising preclinical data as a selective α7 nAChR agonist.[2] This guide synthesizes the available in vitro data to provide a detailed characterization of its pharmacological profile.
Binding Affinity Profile
A-582941 demonstrates high affinity and selectivity for the human and rat α7 nAChR.[3][4] Radioligand binding assays have been instrumental in determining its binding characteristics across various nAChR subtypes.
Table 1: Radioligand Binding Affinities (Ki) of A-582941 for nAChR Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference |
| α7 | [3H]A-585539 | Brain Membranes | Rat | 10.8 | [1] |
| α7 | Not Specified | Not Specified | Human | 16.7 | [2][3] |
| α4β2 | [3H]cytisine | Brain Membranes | Rat | >100,000 | [1] |
| α3β4* | [3H]epibatidine | IMR-32 Cell Membranes | Human | 4,700 | [1] |
| α1β1γδ (muscle) | Not Specified | Not Specified | Not Specified | >30,000 | [1] |
| 5-HT3 | [3H]BRL-43694 | Not Specified | Human | 150 | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity
As a partial agonist, A-582941 activates the α7 nAChR, leading to ion channel opening and downstream cellular responses. Its functional potency has been assessed through various in vitro assays.
Table 2: Functional Activity (EC50) of A-582941
| Assay Type | Cell Line/System | Measured Response | Species | EC50 (nM) | Emax (% of ACh) | Reference |
| Electrophysiology | Xenopus oocytes expressing α7 nAChR | Ion Current | Rat | 2,450 | 60 | [5] |
| ERK1/2 Phosphorylation | PC12 cells expressing α7 nAChR | pERK1/2 Levels | Not Specified | 95 | Not Specified | [1] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.
Downstream Signaling Pathways
Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades known to be involved in synaptic plasticity and cell survival. Notably, A-582941 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB).[1][2][6]
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A-582941: A Technical Guide to its Binding Affinity and Functional Profile at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel highly expressed in brain regions associated with cognitive processes, such as the hippocampus and cortex, making it a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders.[1][2] A-582941 has demonstrated high-affinity binding to the α7 nAChR and engages downstream signaling pathways implicated in cognitive function.[1][2]
Quantitative Binding and Functional Data
The following tables summarize the key quantitative parameters defining the interaction of A-582941 with the α7 nAChR.
Table 1: A-582941 Binding Affinity for α7 nAChR
| Species | Radioligand | Preparation | Ki (nM) |
| Human | [3H]A-585539 | Brain Membranes | 16.7[3][4][5] |
| Rat | [3H]A-585539 | Brain Membranes | 10.8[3][4][5] |
| Rat | [3H]Methyllycaconitine (MLA) | Brain Membranes | 88[1] |
Table 2: A-582941 Functional Activity at α7 nAChR
| Species | Assay Type | Efficacy | EC50 (nM) |
| Human | Electrophysiology (Xenopus oocytes) | 52% (relative to Acetylcholine) | 4260[1][6] |
| Rat | Electrophysiology (Xenopus oocytes) | 60% (relative to Acetylcholine) | 2450[1] |
| Rat | ERK1/2 Phosphorylation (PC12 cells) | - | 95[7] |
Table 3: A-582941 Binding Affinity for 5-HT3 Receptor
| Species | Radioligand | Preparation | Ki (nM) |
| Human | [3H]BRL-43694 | Recombinant | 150[1][3] |
Experimental Methodologies
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of A-582941 to the α7 nAChR.
1. Membrane Preparation:
-
Brain tissue (e.g., rat hippocampus or cortex) or cells expressing the recombinant human α7 nAChR are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a radioligand with known high affinity for the α7 nAChR (e.g., [3H]A-585539 or [3H]methyllycaconitine) is used.
-
The membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (A-582941).
-
The incubation is carried out at a specific temperature (e.g., 22°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of A-582941 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Electrophysiology in Xenopus Oocytes)
These assays measure the functional activity of A-582941 as an agonist at the α7 nAChR.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
The injected oocytes are incubated for several days to allow for receptor expression on the cell membrane.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
An oocyte expressing the α7 nAChR is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential of the oocyte is clamped at a holding potential (e.g., -70 mV).
3. Agonist Application and Data Acquisition:
-
A-582941 at various concentrations is applied to the oocyte through the perfusion system.
-
The resulting inward currents, caused by the influx of cations through the activated α7 nAChR channels, are recorded.
-
The peak current amplitude is measured for each concentration of A-582941.
4. Data Analysis:
-
The concentration-response curve is plotted, and the EC50 (the concentration of A-582941 that produces 50% of the maximal response) is determined using non-linear regression.
-
The maximal response elicited by A-582941 is compared to that of a full agonist, such as acetylcholine, to determine its efficacy (partial or full agonist).
Signaling Pathways and Visualizations
Activation of the α7 nAChR by A-582941 initiates intracellular signaling cascades known to be involved in cognitive functions.[1][2]
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity of A-582941 to the α7 nAChR.
α7 nAChR Signaling Pathway Activated by A-582941
A-582941, as a partial agonist, binds to the α7 nAChR, leading to the influx of calcium ions. This initial event triggers downstream signaling cascades, including the PI3K/Akt/GSK3β and the ERK1/2 pathways, which are crucial for synaptic plasticity and cell survival.[1]
Caption: Signaling pathways activated by A-582941 through the α7 nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor Agonist A-582941: An Electrophysiological Profile
Abstract
A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognitive function, such as the hippocampus and cerebral cortex.[1][2] This technical guide provides an in-depth overview of the electrophysiological properties of A-582941 and its effects on neuronal function. We consolidate quantitative data from preclinical studies, detail the experimental methodologies employed, and present visual representations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of A-582941's neuronal effects.
Introduction to A-582941 and the α7 nAChR
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel that plays a crucial role in modulating neuronal excitability and neurotransmitter release.[1] A distinctive feature of the α7 nAChR is its high permeability to calcium ions (Ca²⁺), which allows it to influence a variety of intracellular signaling cascades.[3][4][5] Activation of these receptors can lead to the modulation of cognitive processes, including memory and sensory gating.[1][2] A-582941 has been developed as a selective partial agonist for the α7 nAChR, aiming to harness its therapeutic potential for cognitive deficits observed in various neurological and psychiatric disorders.[1][2]
Quantitative Electrophysiological Data
The following tables summarize the key quantitative parameters defining the interaction of A-582941 with neuronal receptors and channels.
Table 1: Receptor Binding Affinity of A-582941
| Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| α7 nAChR | [³H]A-585539 | Rat brain membranes | 10.8 |
| α4β2 nAChR | [³H]cystine | Rat brain membranes | >100,000 |
| α3β4* nAChR | [³H]epibatidine | IMR-32 cell membranes | 4,700 |
| α1β1γδ nAChR | - | - | >30,000 |
Data sourced from Tietje et al., 2008.[1]
Table 2: Functional Activity of A-582941 at α7 nAChRs
| Receptor Species | Expression System | Parameter | Value | Efficacy (vs. ACh) |
| Human α7 nAChR | Xenopus oocytes | EC₅₀ | 4260 nM | 52% |
| Rat α7 nAChR | Recombinant | EC₅₀ | 2450 nM | 60% |
| Human α7 nAChR (with PNU-120596) | Xenopus oocytes | Apparent EC₅₀ | 580 nM | 207% |
Data sourced from Tietje et al., 2008.[1]
Table 3: Off-Target Effects of A-582941
| Target | Assay | Parameter | Value |
| hERG Channels | Patch clamp | IC₅₀ | 4800 nM |
| Human 5HT₃ Receptor | - | EC₅₀ | 4600 nM |
| Canine Purkinje Fibers | Action Potential Duration | 11% increase | at 1700 nM |
| Canine Purkinje Fibers | Action Potential Duration | 32% increase | at 17,000 nM |
Data sourced from Tietje et al., 2008.[1]
Detailed Experimental Protocols
Radioligand Binding Assays
These experiments were conducted to determine the binding affinity of A-582941 to various nAChR subtypes.
-
Preparation of Membranes: Membranes were prepared from either rat brain tissue or IMR-32 cells, which endogenously express certain nAChR subtypes.
-
Incubation: The prepared membranes were incubated with a specific radioligand (e.g., [³H]A-585539 for α7 nAChR) and varying concentrations of the competitor compound, A-582941.
-
Separation and Counting: Following incubation, the bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was then quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of A-582941 for the receptor.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique was used to assess the functional activity of A-582941 as an agonist at α7 nAChRs.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes were surgically removed and treated to remove the follicular layer. The oocytes were then injected with cRNA encoding the human or rat α7 nAChR subunits.
-
Electrophysiological Recording: After a period of protein expression (typically 2-5 days), the oocytes were placed in a recording chamber and impaled with two microelectrodes. One electrode measured the membrane potential, while the other injected current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Drug Application: A-582941, acetylcholine (ACh), and other compounds were applied to the oocyte via a perfusion system. The resulting inward currents, caused by the influx of cations through the activated nAChR channels, were recorded.
-
Data Analysis: Concentration-response curves were generated by plotting the peak current response against the concentration of the agonist. These curves were then fitted with a logistical function to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy relative to a full agonist like ACh.
Whole-Cell Patch-Clamp Recording in Brain Slices
This method was employed to study the effects of A-582941 on native neuronal circuits.
-
Slice Preparation: Rats were anesthetized and their brains rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the region of interest (e.g., the dentate gyrus of the hippocampus) were prepared using a vibratome.
-
Recording: Individual neurons within the slice were visualized using infrared differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution was carefully brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip was then ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.
-
Measurement of IPSCs: Spontaneous inhibitory postsynaptic currents (IPSCs), mediated by GABAergic transmission, were recorded from dentate gyrus granule cells.
-
Drug Application: A-582941 and the positive allosteric modulator (PAM) PNU-120596 were applied to the bath. The frequency and amplitude of IPSCs were measured before and after drug application to assess the effect of α7 nAChR activation on GABAergic interneuron activity.
Signaling Pathways and Experimental Workflows
A-582941 Signaling Pathway in Neurons
Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This leads to the activation of downstream signaling pathways known to be involved in synaptic plasticity and cell survival.
Caption: A-582941 binds to and activates the α7 nAChR, leading to Ca²⁺ influx and downstream signaling.
Experimental Workflow for Assessing Functional Activity
The following diagram illustrates the typical workflow for characterizing the functional properties of a compound like A-582941 using the two-electrode voltage clamp technique in Xenopus oocytes.
Caption: Workflow for two-electrode voltage clamp analysis of A-582941 in Xenopus oocytes.
Workflow for Brain Slice Electrophysiology
This diagram outlines the process of investigating the effects of A-582941 on native neuronal circuits using patch-clamp recordings in brain slices.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A-582941: A Technical Guide to its Role in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-582941 is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models of cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of A-582941, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for cognitive disorders.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its role in modulating neurotransmitter release and synaptic plasticity has made it an attractive target for the development of cognitive enhancers. A-582941, a biaryl diamine, has emerged as a significant research compound due to its high-affinity binding to and partial agonism at α7 nAChRs, coupled with favorable pharmacokinetic properties and excellent central nervous system (CNS) distribution.[1][3] Preclinical studies have consistently shown that A-582941 enhances performance in a variety of cognitive domains, including working memory, short-term recognition memory, and memory consolidation.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for A-582941.
Table 1: In Vitro Binding Affinity and Potency of A-582941
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| α7 nAChR ([³H]A-585539) | Rat Brain Membranes | 10.8 nM | [1] |
| α7 nAChR ([³H]A-585539) | Human Frontal Cortex | 17 nM | [1] |
| α7 nAChR ([³H]methyllycaconitine) | Rat Brain Membranes | 88 nM | [1] |
| 5-HT₃ Receptor | Human Recombinant | 150 nM | [4] |
| Functional Potency (EC₅₀) | |||
| α7 nAChR (human) | Oocyte Expression System | 4260 nM (52% max response vs ACh) | [1] |
| α7 nAChR (rat) | Oocyte Expression System | 2450 nM (60% max response vs ACh) | [1] |
| ERK1/2 Phosphorylation | PC12 Cells (with PNU-120596) | 95 nM | [1] |
| 5-HT₃ Receptor (human) | Recombinant | 4600 nM (~100% efficacy vs 5-HT) | [1] |
Table 2: In Vivo Efficacious Doses and Plasma Concentrations of A-582941 in Cognitive Models
| Cognitive Domain | Animal Model | Effective Dose Range (ip) | Efficacious Plasma Concentration | Reference(s) |
| Working Memory | Monkey Delayed Matching-to-Sample | 0.01 - 0.1 mg/kg | Not Reported | [3][5] |
| Short-Term Recognition Memory | Rat Social Recognition | 0.1 - 1.0 µmol/kg | ~10 - 100 ng/mL | [1][5] |
| Memory Consolidation | Mouse Inhibitory Avoidance | 0.1 - 1.0 µmol/kg | ~10 - 100 ng/mL | [1][3] |
| Sensory Gating | Rat Auditory Sensory Gating (amphetamine-induced deficit) | 0.1 - 1.0 µmol/kg | Not Reported | [1][3] |
Mechanism of Action and Signaling Pathways
A-582941 exerts its pro-cognitive effects primarily through the activation of α7 nAChRs. As a partial agonist, it binds to the receptor and induces a conformational change that opens the ion channel, albeit to a lesser extent than the endogenous full agonist, acetylcholine. This leads to an influx of cations, including Ca²⁺, which triggers downstream signaling cascades implicated in synaptic plasticity and cell survival.[1] Key among these are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.[1][2]
The diagram below illustrates the proposed signaling pathway initiated by A-582941 binding to the α7 nAChR.
A-582941 signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of A-582941.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of A-582941 for α7 nAChRs and other receptors.
-
Protocol:
-
Membrane Preparation: Rat brain or human cortical tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]A-585539 for α7 nAChR agonist site, [³H]methyllycaconitine for the antagonist site) and varying concentrations of A-582941.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
-
In Vitro Functional Assays (Xenopus Oocyte Expression System)
-
Objective: To determine the functional potency (EC₅₀) and efficacy of A-582941 at α7 nAChRs.
-
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human or rat α7 nAChR subunits.
-
Two-Electrode Voltage Clamp: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: A-582941 at various concentrations is applied to the oocyte, and the resulting inward current is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current response against the concentration of A-582941. These curves are fitted to a sigmoidal dose-response equation to determine the EC₅₀ and maximal response. Efficacy is expressed as a percentage of the maximal response elicited by a saturating concentration of acetylcholine.[1]
-
In Vivo Behavioral Pharmacology: Rat Social Recognition Test
-
Objective: To assess the effect of A-582941 on short-term recognition memory.
-
Protocol:
-
Habituation: Adult male rats are habituated to the testing arena.
-
Acquisition Trial (T1): An adult rat is placed in the arena with a juvenile rat for a set period (e.g., 5 minutes), and the time spent in social investigation (e.g., sniffing) is recorded.
-
Drug Administration: A-582941 or vehicle is administered intraperitoneally (i.p.) immediately after T1.
-
Retention Trial (T2): After a delay (e.g., 2 hours), the adult rat is re-exposed to the same juvenile rat, and the duration of social investigation is again recorded.
-
Data Analysis: A reduction in investigation time during T2 compared to T1 is indicative of memory for the juvenile. The difference in investigation time between T1 and T2 is compared across treatment groups.[1][6]
-
The workflow for a typical preclinical behavioral experiment is outlined below.
Preclinical behavioral testing workflow.
Pharmacokinetics and Metabolism
A-582941 exhibits favorable pharmacokinetic properties, including good oral bioavailability and high permeability, which allows it to efficiently cross the blood-brain barrier.[1] In mice, following intraperitoneal administration, brain concentrations of A-582941 reach their maximum within 20 minutes and are approximately 10-fold higher than plasma concentrations.[1] The primary route of metabolism is oxidation to the N-oxide.[1]
Conclusion
The preclinical data for A-582941 strongly support its potential as a cognitive-enhancing agent. Its selective partial agonism at α7 nAChRs, coupled with its ability to activate key signaling pathways involved in synaptic plasticity, provides a solid mechanistic basis for its observed pro-cognitive effects in a range of animal models. The detailed quantitative data and experimental protocols presented in this guide offer a valuable foundation for further research into A-582941 and other α7 nAChR modulators for the treatment of cognitive deficits in various neurological and psychiatric disorders.[1][2]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Discovery and development of A-582941
An In-depth Technical Guide on the Discovery and Development of A-582941
Abstract
A-582941 is a novel, selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential in preclinical models for enhancing cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to α7 nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models assessing working memory, short-term recognition, memory consolidation, and sensory gating.[1][3] Coupled with a benign safety and tolerability profile, these findings validate α7 nAChR agonism as a promising therapeutic strategy for cognitive deficits in various neurological and psychiatric disorders.[1][2]
Discovery and Physicochemical Properties
A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-c]pyrrole, was identified through lead optimization and structure-activity relationship studies focused on creating α7 nAChR agonists with improved CNS penetration compared to earlier quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound possesses favorable physical properties for a CNS-active drug, including a low molecular weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]
Table 1: Physicochemical Properties of A-582941
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;dihydrochloride | [4] |
| Molecular Formula | C₁₇H₂₀N₄ | [5] |
| Molecular Weight | 280.37 g/mol (free base) | [1][5] |
| CAS Number | 848591-90-2 | [5] |
| ClogP | 2.3 | [1] |
| pKa | 8.75 and 4.44 | [1] |
| Permeability (Caco-2) | Papp A→B= 14.02 × 10⁻⁶ cm/s |[1] |
In Vitro Pharmacology
The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial agonist of the α7 nAChR.
Binding Affinity and Selectivity
Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and human α7 nAChRs.[1][6] The compound shows significant selectivity for the α7 nAChR over other nAChR subtypes and the 5-HT₃ receptor, which it also binds to, albeit with a much lower affinity.[1][5][7]
Table 2: In Vitro Binding Affinity of A-582941 at α7 nAChRs and Other Receptors
| Receptor Target | Species/Tissue | Radioligand | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| α7 nAChR | Rat Brain | [³H]A-585539 | 10.8 | [1][6][8] |
| α7 nAChR | Human Frontal Cortex | [³H]A-585539 | 17 | [7] |
| α7 nAChR | Human | - | 16.7 | [3][6][8] |
| α4β2 nAChR | Rat Brain | [³H]cytisine | >100,000 | [7] |
| 5-HT₃ Receptor | - | [³H]-BRL 43694 | 154 |[5][7] |
Functional Activity
Functional assays confirm that A-582941 acts as a partial agonist at α7 nAChRs. In Xenopus oocytes expressing recombinant human α7 receptors, A-582941 evoked a maximal response that was approximately half of that produced by the endogenous agonist acetylcholine (ACh).[1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as α4β2, α3β4, or α9α10.[1][9]
Table 3: In Vitro Functional Activity of A-582941
| Assay System | Receptor | Parameter | Value | Reference |
|---|---|---|---|---|
| Human α7 nAChR | (expressed in oocytes) | EC₅₀ | 4260 nM | [1][9] |
| Efficacy vs. ACh | 52% | [1] | ||
| Rat α7 nAChR | (expressed in oocytes) | EC₅₀ | 2450 nM | [1] |
| Efficacy vs. ACh | 60% | [1] |
| PC12 cells (α7 nAChRs) | (ERK1/2 Phosphorylation) | EC₅₀ | 95 nM |[1] |
Mechanism of Action and Signaling Pathways
Activation of the α7 nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective effects are linked to the PI3K/Akt/GSK3β cell survival pathway.[1]
Pharmacokinetics and Metabolism
A-582941 demonstrates favorable pharmacokinetic properties across multiple species, characterized by high oral bioavailability and excellent brain penetration.[1] Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug interactions.[1]
Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species
| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|
| Mouse | ~100 | 77 | [1] |
| Rat | ~90 | 72 | [1] |
| Dog | - | 70 | [1] |
| Monkey | - | 68 | [1] |
| Human | - | 73 |[1] |
Preclinical Efficacy in In Vivo Models
A-582941 has been validated in a range of animal models that assess various domains of cognition. It has been shown to enhance working memory, short-term recognition memory, memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond to plasma concentrations approximating its in vitro binding affinity for the α7 nAChR.[1]
Table 5: Efficacy of A-582941 in Animal Models of Cognition
| Cognitive Domain | Model | Species | Effective Dose (μmol/kg) | A-582941 Plasma Conc. (nM) | Reference |
|---|---|---|---|---|---|
| Working Memory | Delayed Match-to-Sample | Monkey | 0.003–0.100 | 21.0 (at 0.01 μmol/kg) | [1] |
| Short-term Memory | Social Recognition | Rat | 0.1–1.0 (acute) | 17.0 (at 0.10 μmol/kg) | [1] |
| Memory Consolidation | 24-hr Inhibitory Avoidance | Mouse | 0.01–1.00 | 9.3 (at 0.10 μmol/kg) | [1] |
| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0 μmol/kg) |[1] |
Safety and Tolerability
Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular, gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and tolerability profile.[1][2][3] This favorable safety profile supports its potential for further development as a therapeutic agent.
Conclusion
A-582941 is a potent, selective, and CNS-penetrant partial agonist of the α7 nAChR. Its discovery and development have been guided by a systematic approach to improve upon earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical cognition models.[1] The comprehensive characterization of A-582941, from its molecular interactions to its in vivo effects, provides a strong preclinical validation for α7 nAChR agonism as a therapeutic mechanism for treating cognitive impairments associated with neurodegenerative and psychiatric disorders.[1][2]
Appendix: Experimental Protocols
Radioligand Binding Assay
Competition binding assays were performed using membranes prepared from rat brain or human frontal cortex.[1][7] Membranes were incubated with a specific α7 nAChR agonist radioligand, such as [³H]A-585539, in the presence of varying concentrations of A-582941. Non-specific binding was determined using a high concentration of a known α7 agonist. Following incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of A-582941 that inhibits 50% of specific binding (IC₅₀) was determined, and the inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation.[1]
In Vivo ERK1/2 and CREB Phosphorylation
The effects of A-582941 on signaling pathways in the brain were measured in mice.[1] Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and CREB were measured using immunohistochemistry on brain sections. Dose-dependent increases in the phosphorylation of these proteins were quantified to assess the in vivo engagement of the target signaling pathways.[1]
Social Recognition Test in Rats
This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to the same juvenile. The time the adult rat spends investigating the juvenile during both exposures is recorded. A reduction in investigation time during the second exposure indicates recognition memory. A-582941 or vehicle was administered to the adult rats before the first exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the investigation time during the second session compared to the first.[1][9]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A-582941 | C17H22Cl2N4 | CID 71587813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
A-582941: A Deep Dive into its Selectivity for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of A-582941, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). A-582941 has garnered significant interest in the field of neuroscience for its potential therapeutic applications in cognitive disorders.[1][2] This document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile
A-582941 demonstrates a high affinity and selectivity for the α7 nAChR subtype over other nAChR subtypes and a panel of other neurotransmitter receptors.[1][3] The following tables summarize the binding affinity (Ki) and functional activity (EC50) data from various preclinical studies.
Table 1: Binding Affinity (Ki) of A-582941 for nAChR Subtypes and 5-HT3 Receptor
| Receptor Subtype | Species | Ki (nM) | Fold Selectivity vs. Human α7 |
| α7 | Human | 16.7 | - |
| α7 | Rat | 10.8[3] | 1.5x vs. Human α7 |
| α4β2 | Rat | >100,000[1] | >5988x |
| α3β4* | Human (IMR-32 cells) | 4700[1] | 281x |
| α1β1γδ (neuromuscular) | Not Specified | >30,000[1] | >1796x |
| 5-HT3 | Human | 150[1] | ~15x[1] |
Note: The α3β4 notation indicates a mixed population of nAChRs typically found in the IMR-32 cell line.*
Table 2: Functional Activity (EC50) of A-582941 at nAChR Subtypes and 5-HT3 Receptor
| Receptor Subtype | Species | EC50 (nM) | Efficacy (% of ACh max response) |
| α7 | Human | 4260[1][4] | 52%[1] |
| α7 | Rat | 2450[1] | 60%[1] |
| α3β4* | Human (IMR-32 cells) | >100,000 | <20%[4] |
| α9α10 | Not Specified | >100,000 | No current evoked[1][4] |
| 5-HT3 | Human | 4600[1] | ~100% (relative to 5-HT)[1] |
Experimental Methodologies
The quantitative data presented above were derived from a series of well-established in vitro assays. The following sections detail the key experimental protocols.
Radioligand Binding Assays
Radioligand binding assays were employed to determine the binding affinity (Ki) of A-582941 for various nAChR subtypes.
-
α7 nAChR Binding:
-
Preparation: Membranes from rat brain tissue or cells expressing human α7 nAChRs.
-
Radioligand: [3H]-Methyllycaconitine ([3H]MLA) or other selective α7 radioligands.
-
Procedure: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of A-582941.
-
Detection: The amount of radioligand bound to the receptors is measured by liquid scintillation counting after separating the bound from the unbound radioligand via filtration.
-
Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of A-582941 that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
Other nAChR Subtype Binding:
Caption: Workflow for Radioligand Binding Assays.
Functional Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)
The functional potency (EC50) and efficacy of A-582941 were determined using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human or rat nAChR subunits (e.g., α7).
-
Recording: After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two electrodes (one for voltage clamping and one for current recording).
-
Drug Application: A-582941 at various concentrations is applied to the oocyte, and the resulting ion current through the nAChRs is recorded.
-
Data Analysis: The peak current response at each concentration is measured and plotted to generate a concentration-response curve, from which the EC50 and maximal efficacy are determined. The response is compared to that of a saturating concentration of the endogenous agonist, acetylcholine (ACh).[1]
Caption: Electrophysiology Workflow in Xenopus Oocytes.
Downstream Signaling Pathways
Activation of α7 nAChRs by A-582941 initiates intracellular signaling cascades known to be involved in cognitive processes such as learning and memory.[1][2] The primary pathway involves the influx of Ca2+, which in turn activates downstream kinases.
-
Calcium Influx: The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[5]
-
Kinase Activation: The increase in intracellular Ca2+ leads to the activation of several protein kinases, including the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Gene Transcription: Activated ERK1/2 can translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in synaptic plasticity and cell survival.[1][3]
Caption: A-582941-Mediated α7 nAChR Signaling.
Summary and Conclusion
The data conclusively demonstrate that A-582941 is a highly selective partial agonist for the α7 nAChR. Its binding affinity for the human α7 receptor is in the low nanomolar range, with a selectivity of over 280-fold against other major neuronal nAChR subtypes like α3β4* and even greater selectivity against the α4β2 and neuromuscular subtypes.[1][3] While it does show some activity at the 5-HT3 receptor, it maintains a roughly 15-fold selectivity for the α7 nAChR.[1] Functionally, A-582941 acts as a partial agonist at α7 nAChRs, while having minimal to no agonist activity at other tested nAChR subtypes.[1][4] This pharmacological profile, coupled with its ability to engage downstream signaling pathways associated with cognition, underscores its value as a research tool and a potential therapeutic agent for disorders characterized by cognitive deficits.[1][2]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for A-582941 Dihydrochloride Solution Preparation in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of A-582941 dihydrochloride solutions intended for in vivo studies. A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), known for its cognitive-enhancing properties and excellent distribution to the central nervous system.[1][2] Proper solution preparation is critical for ensuring accurate dosing and obtaining reliable and reproducible experimental results.
Core Compound Information
This compound is a white, crystalline hydrate with good water solubility, particularly at a pH below 8.0.[1] It is a biaryl diamine α7 nAChR agonist that has been shown to activate signaling pathways involved in cognitive function, such as ERK1/2 and CREB phosphorylation.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for A-582941, derived from various preclinical studies. This information is essential for dose calculations and understanding the compound's pharmacokinetic profile.
| Parameter | Value | Species | Administration Route | Citation |
| Binding Affinity (Ki) | ||||
| α7 nAChR (rat brain) | 10.8 nM | Rat | In vitro | [1] |
| α7 nAChR (human cortex) | 16.7 nM | Human | In vitro | [1] |
| 5-HT3 Receptor (human) | 150 nM | Human | In vitro | [1] |
| Solubility | ||||
| Water (pH < 8) | 10 mg/mL | - | - | [1] |
| DMSO | 100 mg/mL | - | - | [3] |
| 1 eq. HCl | 50 mM | - | - | [4] |
| Pharmacokinetics | ||||
| Oral Bioavailability | ~100% | Mouse | Oral | [1] |
| 90% | Rat | Oral | [1] | |
| Brain:Plasma Ratio | ~10 | Mouse | Intraperitoneal | [1] |
| Terminal Half-life (t½) | 1.4 hours | Mouse | Intravenous | [3] |
| 1.5 hours | Rat | Intravenous | [3] | |
| In Vivo Efficacious Doses | ||||
| ERK1/2 & CREB Phosphorylation | 0.01 - 1.00 µmol/kg | Mouse | Intraperitoneal | [1] |
| Acetylcholine Release | 3 µmol/kg | Rat | Intraperitoneal | [1] |
| Cognitive Enhancement | 0.1 - 1.0 µmol/kg | Mouse/Rat | Intraperitoneal/Subcutaneous | [1] |
| 12 mg/kg/day | Mouse | In Drinking Water | [5] |
Signaling Pathway of A-582941
A-582941 primarily exerts its effects through the activation of the α7 nicotinic acetylcholine receptor, which in turn modulates downstream signaling cascades crucial for neuronal function and survival.
Experimental Workflow: Solution Preparation
The following diagram outlines the general workflow for preparing a dosing solution of this compound for in vivo studies.
Experimental Protocols
1. Preparation of Stock Solutions
For ease of use and to avoid repeated weighing of small quantities of the compound, it is recommended to prepare a concentrated stock solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). A-582941 is soluble in DMSO up to 100 mg/mL.[3]
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
-
2. Preparation of Dosing Solution for Intraperitoneal (i.p.) Injection
This protocol is based on published studies where sterile water was used as the vehicle for i.p. administration in rats.[1]
-
Materials:
-
This compound stock solution (in DMSO) or powder
-
Sterile water for injection or sterile 0.9% saline
-
Sterile tubes
-
0.22 µm sterile syringe filter
-
-
Protocol:
-
Calculate the required volume of stock solution or mass of powder needed for the desired final concentration and total volume. Ensure the final concentration of DMSO is minimal (<5%) if starting from a stock solution.
-
From Powder: Directly dissolve the weighed this compound in the required volume of sterile water or saline.
-
From Stock: Add the calculated volume of the DMSO stock solution to the sterile water or saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
For parenteral administration, it is critical to ensure sterility. Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Prepare fresh on the day of the experiment.
-
3. Preparation of Dosing Solution for Oral Administration
A-582941 has high oral bioavailability in rodents.[1] Solutions can be prepared for oral gavage or for administration in drinking water.
-
3.1 Oral Gavage:
-
Vehicle: Sterile water is a suitable vehicle due to the compound's good water solubility.[1]
-
Protocol:
-
Prepare the solution as described for i.p. injection (Protocol 2), omitting the sterile filtration step if not required for the specific experimental design.
-
Ensure the compound is fully dissolved before administration.
-
The typical gavage volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
-
-
3.2 Administration in Drinking Water:
-
This method is suitable for chronic dosing studies.[5]
-
Protocol:
-
Calculate the total amount of this compound needed based on the estimated daily water consumption of the animals and the target dose (e.g., 12 mg/kg/day).[5]
-
Dissolve the calculated amount of the compound in the total volume of drinking water to be provided.
-
Ensure the solution is thoroughly mixed.
-
Provide the medicated water to the animals in their water bottles.
-
It is advisable to prepare the medicated water fresh daily and to monitor water consumption to ensure accurate dosing.
-
-
4. General Protocol for Intravenous (i.v.) Injection
While specific intravenous formulations for A-582941 are not detailed in the reviewed literature, a general protocol for preparing a solution for i.v. administration can be followed. The primary vehicle should be a sterile, isotonic solution.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline or 5% dextrose in water (D5W)
-
Co-solvents (if needed, e.g., PEG-400, propylene glycol) - use with caution and validate .
-
Sterile tubes
-
0.22 µm sterile syringe filter
-
-
Protocol:
-
Given its water solubility, attempt to dissolve this compound directly in sterile saline or D5W.
-
Vortex or sonicate gently to aid dissolution.
-
If solubility is limited at the desired concentration, a co-solvent system may be necessary. However, it is crucial to first establish the tolerability of any vehicle in the chosen animal model.
-
Once fully dissolved, the solution must be sterile filtered through a 0.22 µm syringe filter into a sterile container.
-
Solutions for i.v. administration should be prepared fresh on the day of use and visually inspected for any precipitates before injection.
-
Safety Precautions
-
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Application Notes and Protocols for Intraperitoneal Administration of A-582941 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of A-582941 in mice, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] The activation of these receptors is linked to the enhancement of cognitive functions, making A-582941 a compound of interest in neuroscience research.[2][4]
Quantitative Data Summary
The following tables provide a consolidated overview of dosages, pharmacokinetic parameters, and observed in vivo effects of A-582941 following intraperitoneal administration in mice.
Table 1: Dosage and Pharmacokinetic Profile of A-582941 in Mice
| Parameter | Value |
| Effective Dose Range | 0.01 - 1.0 µmol/kg, i.p.[1] |
| Time to Maximum Concentration (Cmax) in Brain | ~20 minutes[1] |
| Brain-to-Plasma Concentration Ratio | Approximately 10[1] |
| Elimination Half-Life | ~2 hours[1] |
| Plasma Cmax (at 1 µmol/kg) | 23 ng/mL[1] |
| Brain Cmax (at 1 µmol/kg) | 285 ng/g[1] |
| Recommended Needle Gauge | 25-27 G[5] |
| Maximum Injection Volume | < 10 mL/kg[5] |
Table 2: In Vivo Effects of A-582941 on Intracellular Signaling Pathways
| Signaling Pathway | Observed Effect | Dose Range (i.p.) | Time Point Post-Administration | Brain Region |
| ERK1/2 Phosphorylation | Dose-dependent increase | 0.01 - 1.0 µmol/kg[1] | 15 minutes | Cingulate cortex, Hippocampus[1] |
| CREB Phosphorylation | Increased | 0.01 - 1.0 µmol/kg[1] | 15 minutes | Cingulate cortex[1] |
| GSK-3β Phosphorylation (Ser-9) | Dose-dependent increase | 0.1 and 1.0 µmol/kg[1] | 15 minutes | Cingulate cortex[1] |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the preparation and intraperitoneal administration of A-582941 in mice.
Materials
-
A-582941
-
Sterile 0.9% saline (vehicle)
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
70% ethanol swabs
-
Calibrated animal scale
-
Appropriate mouse restraint device
Preparation of Dosing Solution
-
Dose Calculation : Determine the total amount of A-582941 required based on the mean body weight of the mice and the target dose in µmol/kg.
-
Vehicle Preparation : Warm the sterile 0.9% saline to room or body temperature to aid in dissolution and minimize discomfort to the animal upon injection.[6]
-
Dissolution : Weigh the calculated amount of A-582941 and dissolve it in the appropriate volume of warmed sterile saline to achieve the final desired concentration. Ensure the solution is homogenous.
-
Final Volume Adjustment : Adjust the final volume to ensure the injection volume is less than 10 mL/kg.[5]
Intraperitoneal Administration Procedure
-
Animal Handling : Weigh the mouse and securely restrain it, ensuring that its breathing is not compromised.[6] The "three-fingers" restraint method is recommended.[6]
-
Injection Site Identification : Position the mouse on its back with its head tilted slightly downwards.[7] The ideal injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[5][7]
-
Disinfection : Cleanse the injection site with a 70% ethanol swab.[7]
-
Injection :
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the A-582941 solution.[7]
-
Insert the needle, with the bevel facing upwards, at a 30-45 degree angle into the peritoneal cavity.[6][7]
-
Aspirate gently to confirm that the needle has not entered a blood vessel or internal organ. Negative pressure should be felt.[7]
-
Slowly and steadily inject the solution.
-
-
Post-Injection Care :
Visualizations
A-582941 Signaling Pathway
Caption: A-582941 activates α7 nAChR, leading to downstream signaling.
Experimental Workflow
Caption: Workflow for A-582941 intraperitoneal administration in mice.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for A-582941 in Patch-Clamp Recordings of Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in the hippocampus.[1][2] Activation of α7 nAChRs is implicated in various cognitive processes, and modulators of this receptor, such as A-582941, are valuable tools for investigating synaptic transmission and plasticity in hippocampal circuits.[1][2] These application notes provide detailed protocols and data for utilizing A-582941 in patch-clamp recordings of hippocampal neurons, aiding researchers in the fields of neuroscience and drug development.
Activation of α7 nAChRs by A-582941 leads to the influx of cations, primarily Ca2+, which in turn modulates the release of neurotransmitters and activates various intracellular signaling cascades.[1][3] Notably, A-582941 has been shown to activate signaling pathways involving ERK1/2 and CREB phosphorylation, which are crucial for cognitive function.[1][2] Furthermore, studies have pointed to the involvement of the PI3K/Akt/GSK3β pathway in the neuroprotective effects of α7 nAChR agonists.[1][4][5]
Data Presentation
The following tables summarize the quantitative data regarding the pharmacological properties of A-582941 and its effects on hippocampal neurons.
Table 1: Pharmacological Profile of A-582941
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat Brain Membranes | 10.8 nM | [1] |
| Human Frontal Cortex | 17 nM | [1] | |
| Functional Activity (EC50) | Human α7 nAChR (in Xenopus oocytes) | 4260 nM | [1][6] |
| Rat α7 nAChR (in Xenopus oocytes) | 2450 nM | [1] | |
| Human α7 nAChR (with 3µM PNU-120596) | 580 nM | [1] | |
| Efficacy (% of ACh max response) | Human α7 nAChR | 52% | [1] |
| Rat α7 nAChR | 60% | [1] | |
| Human α7 nAChR (with 3µM PNU-120596) | 207% | [1] | |
| Effect on ERK1/2 Phosphorylation (EC50) | PC12 cells (with PNU-120596) | 95 nM | [1] |
Table 2: Electrophysiological Effects of A-582941 on Hippocampal Neurons
| Hippocampal Region & Cell Type | Experimental Condition | Parameter Measured | Effect of A-582941 | Concentration | Reference |
| Dentate Gyrus Granule Cells | Whole-cell patch-clamp in rat brain slices (with 10µM PNU-120596) | Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | Substantial Increase | 100 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents suitable for patch-clamp recordings.
Materials:
-
Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Incubation chamber
Slicing Solution (Carbogenated):
-
Sucrose-based or NMDG-based protective solutions are recommended for enhanced neuronal viability. A typical sucrose-based solution contains (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-Glucose.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold slicing solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick coronal or transverse slices in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to an incubation chamber containing aCSF continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour at 32-34°C before transferring to room temperature for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Hippocampal Neurons
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from hippocampal neurons to study the effects of A-582941.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
A-582941 stock solution (dissolved in a suitable solvent like DMSO, then diluted in aCSF)
-
Positive allosteric modulator (PAM) such as PNU-120596 (optional, but recommended to enhance α7 nAChR currents)
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 D-glucose. The solution should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain a pH of 7.4. The osmolarity should be adjusted to ~290-300 mOsm.[2]
-
Internal Pipette Solution (for recording sIPSCs, K-Gluconate based) (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-280 mOsm.[2] For morphological reconstruction, biocytin (e.g., 0.2-0.5%) can be included.
Procedure:
-
Transfer a hippocampal slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.
-
Identify the hippocampal region of interest (e.g., dentate gyrus, CA1) and select a healthy-looking neuron for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the pipette holder.
-
Approach the selected neuron and establish a GΩ seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording.
-
Recording sIPSCs: Clamp the neuron at a holding potential of -70 mV. Record baseline synaptic activity.
-
Application of A-582941:
-
If using a PAM, first perfuse the slice with aCSF containing the PAM (e.g., 10 µM PNU-120596) for a few minutes.
-
Then, co-apply A-582941 at the desired concentration (e.g., 100 nM) in the presence of the PAM.
-
Record the changes in sIPSC frequency and amplitude.
-
-
Data Analysis: Analyze the recorded data using appropriate software to quantify changes in synaptic parameters before and after drug application.
Visualizations
Signaling Pathway of A-582941 in Hippocampal Neurons
Caption: Signaling cascade initiated by A-582941 binding to α7 nAChRs.
Experimental Workflow for Patch-Clamp Recording
Caption: Step-by-step workflow for patch-clamp experiments with A-582941.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axolbio.com [axolbio.com]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation in Brain Slices with A-582941
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2] Activation of α7 nAChRs is known to modulate synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. A-582941 has been shown to activate intracellular signaling cascades, including the ERK1/2 and CREB pathways, which are pivotal for the induction and maintenance of LTP.[1][2] These application notes provide a comprehensive guide for utilizing A-582941 to study LTP in acute brain slice preparations, a valuable ex vivo model for investigating the mechanisms of synaptic plasticity.
Quantitative Data for A-582941
The following table summarizes key quantitative parameters for A-582941, compiled from various in vitro and in vivo studies. This data is essential for experimental design, including determining appropriate concentrations for LTP experiments.
| Parameter | Species | Value | Assay System |
| Binding Affinity (Ki) | Rat | 10.8 nM | Brain Membranes |
| Human | 16.7 nM | SH-EP1 Cells | |
| Functional Activity (EC50) | Human α7 nAChR | 4260 nM | Xenopus Oocytes |
| Rat α7 nAChR | 2450 nM | Xenopus Oocytes | |
| Human α7 nAChR (with PNU-120596) | 580 nM | Xenopus Oocytes | |
| ERK1/2 Phosphorylation | Rat | 95 nM | |
| Functional Efficacy | Human α7 nAChR | 52% (relative to Acetylcholine) | Xenopus Oocytes |
| Rat α7 nAChR | 60% (relative to Acetylcholine) | Xenopus Oocytes | |
| Concentration for IPSC increase | Rat | 100 nM | Dentate Gyrus Granule Cells |
Experimental Protocols
This section details the necessary protocols for investigating the effects of A-582941 on LTP in hippocampal brain slices.
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing acute rodent brain slices for electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve slice health.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour at a controlled temperature (e.g., 32-34°C for an initial period, then at room temperature) before starting the recordings.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier, digitizer, and data acquisition software
-
A-582941 stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a constant temperature (e.g., 30-32°C).
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
Apply A-582941 to the perfusion bath at the desired concentration (a starting concentration of 100 nM is recommended based on its effect on IPSCs). Allow the drug to perfuse for at least 20-30 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
Analyze the data by measuring the initial slope of the fEPSP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of A-582941 in LTP and the experimental workflow.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of A-582941 in Cognitive Behavioral Tasks
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1][2] Activation of α7 nAChRs is implicated in various cognitive processes, including attention, learning, and memory.[2][3] Preclinical studies have demonstrated that A-582941 enhances cognitive performance in a range of behavioral models, suggesting its therapeutic potential for treating cognitive deficits associated with neurodegenerative and psychiatric disorders.[1][2][4] These application notes provide a summary of the dose-response relationship of A-582941 in key cognitive behavioral tasks and detailed protocols for their execution.
Mechanism of Action and Signaling Pathway
A-582941 exerts its pro-cognitive effects by binding to and partially activating α7 nAChRs. This activation leads to the influx of calcium ions, which in turn triggers downstream intracellular signaling cascades. Notably, A-582941 has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), two critical pathways involved in synaptic plasticity and memory formation.[1][2]
Dose-Response Data in Cognitive Behavioral Tasks
The following tables summarize the effective doses of A-582941 in various cognitive behavioral tasks performed in preclinical animal models.
| Cognitive Task | Species | Dose Range | Route of Administration | Observed Effect |
| Novel Object Recognition Test (NORT) | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Ameliorated MK-801-induced recognition memory deficits. |
| Morris Water Maze (MWM) | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Reversed MK-801-induced deficits in acquisition learning. |
| Inhibitory Avoidance | Mouse | 0.01, 0.1, 1.0 µmol/kg | Intraperitoneal (i.p.) | Dose-dependent increase in crossover latency, indicating enhanced long-term memory consolidation.[5] |
| Social Recognition | Rat | 0.1, 1.0 µmol/kg | Intraperitoneal (i.p.) | Significantly decreased the investigation ratio, indicating enhanced short-term recognition memory. |
| Delayed Matching-to-Sample (DMTS) | Monkey | 3, 10, 30 nmol/kg | Intramuscular (i.m.) | Significant improvement in task accuracy and maximal delay interval. |
| Biochemical Marker | Species | Dose Range | Route of Administration | Observed Effect |
| ERK1/2 Phosphorylation | Mouse | 0.01 - 1.0 µmol/kg | Intraperitoneal (i.p.) | Dose-dependent increase in the cingulate cortex and hippocampus.[1] |
| CREB Phosphorylation | Mouse | 0.01, 0.1, 1.0 µmol/kg | Intraperitoneal (i.p.) | Increased phosphorylation in the cingulate cortex.[1] |
Experimental Protocols
Detailed methodologies for key cognitive behavioral tasks are provided below.
Novel Object Recognition Test (NORT)
Objective: To assess short-term recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., plastic cubes, metal cylinders) that are of similar size but differ in shape and texture. The objects should be heavy enough to not be displaced by the animal.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty open-field arena for 10 minutes. This reduces novelty-induced stress and exploratory behavior not related to the objects.
-
-
Training (Day 2, T1):
-
Administer A-582941 or vehicle at the desired dose and time before the training session.
-
Place two identical objects (A + A) in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a defined period (e.g., 1 hour).
-
-
Test (Day 2, T2):
-
Replace one of the familiar objects with a novel object (A + B). The location of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory, which is dependent on the hippocampus.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer A-582941 or vehicle daily at the desired dose and time before the first trial of the day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a set time (e.g., 60 or 90 seconds).
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.
-
Record the escape latency (time to find the platform) and the swim path for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for a set duration (e.g., 60 seconds).
-
Record the swim path and the time spent in each quadrant of the pool.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across trials and days. A decrease in these measures indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant (where the platform was located) compared to the other quadrants. A significant preference for the target quadrant indicates robust spatial memory.
Conclusion
A-582941 demonstrates pro-cognitive effects across a variety of behavioral tasks in different species, supporting the therapeutic potential of α7 nAChR agonism. The provided dose-response data and detailed protocols serve as a valuable resource for researchers investigating the efficacy of A-582941 and other cognitive enhancers. It is important to note that the optimal dose and experimental parameters may vary depending on the specific animal model, cognitive domain being assessed, and the research question. Therefore, pilot studies are recommended to determine the most effective dose range and protocol for a given experiment.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
A-582941: A Guide for Researchers on Supplier Selection, Purity, and Experimental Applications
For researchers, scientists, and drug development professionals, the selection of a high-quality research compound is paramount to the validity and reproducibility of experimental results. This document provides detailed application notes and protocols for the selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, A-582941, with a focus on recommended suppliers and purity considerations.
A-582941 is a potent and selective tool for investigating the role of the α7 nAChR in various physiological and pathological processes.[1][2][3] Its ability to activate downstream signaling pathways, such as ERK1/2 and CREB phosphorylation, makes it a valuable compound for studies on cognitive function and neuroprotection.[1][3][4]
Recommended Suppliers and Purity
For research applications, it is critical to source A-582941 from reputable suppliers who provide comprehensive analytical data to confirm the compound's identity and purity. Several suppliers offer A-582941 for research purposes, consistently stating a purity of ≥98%.
| Supplier | Purity Specification | Additional Information |
| Tocris Bioscience | ≥98% (HPLC)[5] | Provides detailed technical data including M.Wt, formula, CAS number, and solubility.[5] |
| R&D Systems | ≥98%[6] | Offers technical data on M.Wt, formula, solubility, and storage.[6] |
| APExBIO | Purity = 98.00%[7] | Provides Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).[7] |
| Cayman Chemical | ≥98%[8] | Offers information on formulation and solubility in various solvents.[8] |
| Santa Cruz Biotechnology | Not explicitly stated, but used in published research.[9] | Researchers should request a batch-specific COA. |
Recommendation: Researchers should always request a batch-specific Certificate of Analysis (COA) from the supplier. This document should provide detailed information on the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the structural integrity of the compound. For most in vitro and in vivo studies, a purity of ≥98% is considered acceptable.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₄[5][6][7] |
| Molecular Weight | 280.37 g/mol [5][6][7] |
| CAS Number | 848591-90-2[5][6][7] |
| Solubility | Soluble in DMSO (to 100 mM) and 1eq. HCl (to 50 mM).[5][6] Slightly soluble in Ethanol and soluble in PBS (pH 7.2) at ≥10 mg/ml.[8] |
| Appearance | White solid[7] |
| Storage | Desiccate at room temperature.[5][6][7] |
Biological Activity
A-582941 is a selective partial agonist of the α7 nAChR.[1][5][7] It exhibits high affinity for both human and rat α7 receptors, with Kᵢ values of 16.7 nM and 10.8 nM, respectively.[5] The compound shows approximately 15-fold selectivity for α7 nAChRs over 5-HT₃ receptors.[5] As a partial agonist, it evokes a maximal response that is lower than the endogenous agonist acetylcholine.[1]
Signaling Pathways
Activation of the α7 nAChR by A-582941 triggers a cascade of intracellular signaling events. The high calcium permeability of the α7 nAChR is a key feature, leading to the activation of various downstream pathways.[10][11]
Caption: A-582941 signaling pathway.
Experimental Protocols
The following are examples of experimental protocols where A-582941 has been utilized. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro: ERK1/2 Phosphorylation Assay in Cell Culture
This protocol is based on studies demonstrating that A-582941 induces ERK1/2 phosphorylation.[1]
1. Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the α7 nAChR (e.g., PC12, SH-SY5Y, or transfected HEK293 cells) in appropriate media. 2. Compound Preparation: Prepare a stock solution of A-582941 in DMSO. Further dilute the stock solution in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). 3. Cell Treatment: Seed cells in multi-well plates. Once they reach the desired confluency, replace the medium with serum-free medium for a period of serum starvation (e.g., 4-24 hours). Treat the cells with varying concentrations of A-582941 for a specified time (e.g., 15 minutes). 4. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. 5. Western Blotting:
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control. 6. Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
cell_culture [label="Cell Culture (α7 nAChR expressing)"];
serum_starve [label="Serum Starvation"];
treat [label="Treat with A-582941"];
lyse [label="Cell Lysis"];
protein_assay [label="Protein Quantification"];
sds_page [label="SDS-PAGE"];
western_blot [label="Western Blot"];
pERK_probe [label="Probe for p-ERK1/2"];
totalERK_probe [label="Probe for Total ERK1/2"];
analysis [label="Data Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_culture;
cell_culture -> serum_starve;
serum_starve -> treat;
treat -> lyse;
lyse -> protein_assay;
protein_assay -> sds_page;
sds_page -> western_blot;
western_blot -> pERK_probe;
pERK_probe -> totalERK_probe;
totalERK_probe -> analysis;
analysis -> end;
}
Caption: In vitro ERK1/2 phosphorylation workflow.
In Vivo: Microdialysis for Acetylcholine Release in Rodents
This protocol is adapted from studies investigating the effect of A-582941 on neurotransmitter release.[1]
1. Animal Surgery:
- Anesthetize the animal (e.g., rat) with an appropriate anesthetic.
- Secure the animal in a stereotaxic frame.
- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).
- Allow the animal to recover from surgery for a specified period (e.g., 2-3 days). 2. Microdialysis:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stabilization period (e.g., 1-2 hours). 3. Drug Administration:
- Administer A-582941 via the desired route (e.g., intraperitoneally, i.p.) at the chosen dose (e.g., 3 µmol/kg).[1]
- Continue collecting dialysate samples at the same intervals for several hours post-administration. 4. Sample Analysis:
- Analyze the concentration of acetylcholine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). 5. Data Analysis:
- Express the acetylcholine levels in each sample as a percentage of the average baseline concentration.
- Perform statistical analysis to compare post-drug administration levels to baseline.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
surgery [label="Stereotaxic Surgery:\nImplant Guide Cannula"];
recovery [label="Post-operative Recovery"];
probe_insertion [label="Insert Microdialysis Probe"];
baseline [label="Collect Baseline Dialysate"];
drug_admin [label="Administer A-582941"];
sample_collection [label="Collect Post-treatment Dialysate"];
hplc [label="HPLC-ED Analysis of Acetylcholine"];
analysis [label="Data Analysis"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> surgery;
surgery -> recovery;
recovery -> probe_insertion;
probe_insertion -> baseline;
baseline -> drug_admin;
drug_admin -> sample_collection;
sample_collection -> hplc;
hplc -> analysis;
analysis -> end;
}
Caption: In vivo microdialysis workflow.
Conclusion
A-582941 is a valuable pharmacological tool for studying the α7 nicotinic acetylcholine receptor. By carefully selecting a reputable supplier and ensuring high purity, researchers can confidently utilize this compound in a variety of in vitro and in vivo experimental paradigms to elucidate the role of the α7 nAChR in health and disease. The provided protocols and signaling pathway information serve as a foundation for designing and executing robust and reproducible experiments.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 582941 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. A 582941 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 10. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with A-582941 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to assess the effects of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), on neurotransmitter levels in specific brain regions. A-582941 has been shown to enhance cognitive performance in various preclinical models and activates key signaling pathways involved in cognitive function.[1][2]
Introduction to A-582941
A-582941 is a biaryl diamine that acts as a partial agonist at the α7 nAChR.[1][3] It exhibits high-affinity binding to this receptor subtype, which is highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Activation of α7 nAChRs by A-582941 has been demonstrated to stimulate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and cAMP response element-binding protein (CREB).[1][2] These pathways are integral to synaptic plasticity and memory formation.[1] Furthermore, α7 nAChR activation is implicated in neuroprotective effects, potentially through the PI3K/Akt/GSK3β signaling pathway.[1]
Principle of In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling and quantifying extracellular molecules from the interstitial fluid (ISF) of living, freely moving animals.[4] A microdialysis probe with a semipermeable membrane is stereotaxically implanted into a specific brain region.[5] The probe is then perfused with a physiological solution (artificial cerebrospinal fluid, aCSF), allowing for the passive diffusion of small molecules from the ISF into the dialysate, which is collected for analysis.[4][6] This technique enables the temporal correlation of neurochemical changes with pharmacological interventions, such as the administration of A-582941.[6]
Signaling Pathway of A-582941
The binding of A-582941 to the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions.[7] This initial event triggers a cascade of intracellular signaling pathways that are crucial for its effects on cognitive function and neuroprotection.
Experimental Protocol: In Vivo Microdialysis with A-582941
This protocol outlines the key steps for performing in vivo microdialysis in rodents to measure neurotransmitter release following the systemic administration of A-582941.
Materials and Reagents
-
A-582941
-
Vehicle for A-582941 (e.g., saline, DMSO)
-
Artificial Cerebrospinal Fluid (aCSF): 189 mM NaCl, 3.9 mM KCl, 3.37 mM CaCl2, adjusted to pH 6.3[8]
-
Microdialysis probes (e.g., CMA/10)[8]
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump (e.g., CMA/100)[8]
-
Freely moving animal system (e.g., CMA/120) or liquid swivel[4][8]
-
Fraction collector or collection vials
-
Analytical system for sample analysis (e.g., HPLC with electrochemical detection or mass spectrometry)[5][9]
Experimental Workflow
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. buczynski-gregus.com [buczynski-gregus.com]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 8. uva.theopenscholar.com [uva.theopenscholar.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of A-582941 on Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs is known to modulate the release of several neurotransmitters, including acetylcholine (ACh), glutamate, and GABA. A-582941 has demonstrated pro-cognitive effects in preclinical models, making it a compound of interest for the treatment of cognitive deficits in disorders like schizophrenia and Alzheimer's disease.
These application notes provide detailed protocols for measuring the effects of A-582941 on acetylcholine release, a key indicator of its target engagement and downstream functional effects. The protocols cover both in vivo microdialysis for real-time monitoring in the brain and in vitro enzyme-based assays for quantification in biological samples.
Data Presentation
The following tables summarize the quantitative data on the pharmacological profile of A-582941 and its effects on acetylcholine release.
Table 1: Pharmacological Profile of A-582941
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR | Rat | 10.8 nM | |
| Human | 16.7 nM | ||
| 5-HT3 Receptor | 150 nM | ||
| Functional Activity (EC50) | |||
| α7 nAChR (Partial Agonist) | Human | 4260 nM | |
| Rat | 2450 nM |
Table 2: Dose-Dependent Effect of A-582941 on Acetylcholine Release in Rat Medial Prefrontal Cortex
| A-582941 Dose (Intra-PFC Administration) | Peak Increase in ACh Release (vs. Baseline) | Duration of Increased Release | Reference |
| 200 pmol | Significant Increase | > 100 seconds | |
| 2 nmol | Dose-dependent, larger increase | > 150 seconds |
Data derived from amperometric recordings, a technique with high temporal resolution for measuring neurotransmitter release.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring A-582941-Induced Acetylcholine Release in Rodents
This protocol describes the measurement of extracellular acetylcholine levels in the prefrontal cortex of freely moving rats following the administration of A-582941.
1. Materials and Reagents
-
A-582941
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Stereotaxic apparatus
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Microdialysis probes (e.g., 2 mm membrane length)
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Guide cannula and dummy cannula
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Surgical instruments
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Anesthesia (e.g., isoflurane)
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Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 0.2 mM NaH2PO4/Na2HPO4.
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Cholinesterase inhibitor (e.g., neostigmine bromide or physostigmine)
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Syringe pump
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Fraction collector
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High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
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Male Wistar rats (250-300g)
2. Surgical Procedure: Guide Cannula Implantation
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Anesthetize the rat and secure it in the stereotaxic apparatus.
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Make a midline incision on the scalp to expose the skull.
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Drill a small hole over the medial prefrontal cortex (mPFC) at the desired coordinates (e.g., AP: +3.2 mm, ML: ±0.8 mm from bregma; DV: -2.5 mm from the skull surface).
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Implant the guide cannula at the target location and secure it with dental cement.
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Insert the dummy cannula into the guide cannula to prevent blockage.
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Allow the animal to recover for at least 5-7 days post-surgery.
3. Microdialysis Procedure
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On the day of the experiment, gently handle the rat and remove the dummy cannula.
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Insert the microdialysis probe through the guide cannula into the mPFC.
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Perfuse the probe with aCSF containing a cholinesterase inhibitor (e.g., 100 nM neostigmine) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
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Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of acetylcholine release.
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Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
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Collect at least three baseline samples before administering A-582941.
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Administer A-582941 via the desired route (e.g., intraperitoneal injection or through the microdialysis probe). For intracerebral administration, dissolve A-582941 in aCSF.
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Continue collecting dialysate samples for at least 3-4 hours post-administration.
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Store collected samples at -80°C until analysis.
4. Sample Analysis by HPLC-ECD
-
Analyze the dialysate samples for acetylcholine concentration using an HPLC-ECD system.
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The system should be equipped with a column that separates acetylcholine from choline and other components.
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Post-column, an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase converts acetylcholine to hydrogen peroxide.
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The electrochemical detector measures the hydrogen peroxide, providing an indirect quantification of acetylcholine.
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Quantify acetylcholine levels by comparing the peak areas in the samples to a standard curve of known acetylcholine concentrations.
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Express the results as a percentage change from the baseline acetylcholine levels.
Protocol 2: In Vitro Enzyme-Based Colorimetric Assay for Acetylcholine
This protocol provides a method for the quantification of acetylcholine in biological samples (e.g., cell culture media, tissue homogenates) and can be adapted for the analysis of microdialysate samples.
1. Materials and Reagents
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Acetylcholine Assay Kit (commercially available kits typically include acetylcholine standard, acetylcholinesterase, choline oxidase, horseradish peroxidase (HRP), and a colorimetric probe)
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96-well microplate
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Microplate reader capable of measuring absorbance at 570 nm
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Sample (e.g., microdialysate, cell lysate)
2. Assay Procedure
-
Prepare acetylcholine standards by diluting the provided stock solution to generate a standard curve (e.g., 0 to 10 µM).
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Add 50 µL of each standard and sample in duplicate or triplicate to the wells of a 96-well plate.
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Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves mixing acetylcholinesterase, choline oxidase, HRP, and the colorimetric probe in an assay buffer.
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Add 50 µL of the reaction mixture to each well containing the standards and samples.
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Incubate the plate at room temperature for 30-60 minutes, protected from light.
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Measure the absorbance at 570 nm using a microplate reader.
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Subtract the absorbance of the blank (0 µM standard) from all readings.
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Plot the absorbance of the standards versus their concentration to generate a standard curve.
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Determine the acetylcholine concentration in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Caption: Signaling pathway of A-582941 action.
Caption: Experimental workflow for in vivo microdialysis.
Troubleshooting & Optimization
Troubleshooting A-582941 dihydrochloride solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-582941 dihydrochloride. The following information addresses common challenges, particularly concerning its solubility in Phosphate Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] As an agonist, it binds to and activates the α7 nAChR, which is a ligand-gated ion channel highly expressed in brain regions associated with cognitive function, such as the hippocampus and cortex.[1][2] Activation of these receptors is linked to the modulation of several downstream signaling pathways, including the ERK1/2, CREB, and PI3K/Akt/GSK3β pathways, which are involved in processes like memory, learning, and neuroprotection.[1][2]
Q2: I am having trouble dissolving this compound directly in PBS. Is this expected?
Yes, it is common to experience difficulty when dissolving this compound directly in PBS at neutral pH. Being a dihydrochloride salt, its solubility in aqueous solutions is highly pH-dependent. At the near-neutral pH of standard PBS (typically pH 7.4), the free base form of the compound is likely to be less soluble, which can lead to precipitation or incomplete dissolution.
Q3: What solvents are recommended for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[3] Several suppliers indicate high solubility in DMSO, often up to 100 mg/mL.[3] It is also reported to be soluble in 1 equivalent of hydrochloric acid (HCl), which is consistent with its nature as a dihydrochloride salt.
Q4: How can I prepare a working solution of this compound in PBS for my experiments?
The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous experimental buffer, such as PBS. This two-step process helps to avoid solubility issues. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: I observed precipitation when I diluted my DMSO stock solution of this compound into PBS. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many compounds. Please refer to the "Troubleshooting Guide" below for steps to address this problem.
Solubility Data
The following table summarizes the available solubility data for A-582941. Note that this compound has a molecular weight of 353.29 g/mol , while the free base has a molecular weight of 280.37 g/mol . The solubility data from suppliers likely refers to the dihydrochloride salt.
| Solvent | Maximum Concentration (Supplier Data) | Notes |
| DMSO | 100 mg/mL (283.05 mM)[3] | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[3] |
| 1eq. HCl | 14.02 mg/mL (50 mM) | Data for the free base (MW: 280.37). |
Note: The solubility of this compound in PBS is not explicitly provided by manufacturers and is expected to be low.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a working solution of this compound in an aqueous buffer like PBS for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution in PBS:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into your sterile PBS to achieve the final desired concentration for your experiment.
-
Crucially, when diluting, add the DMSO stock solution to the PBS while vortexing the PBS. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects on your biological system.
-
Use the freshly prepared working solution in your experiments immediately. Do not store diluted aqueous solutions for extended periods.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve in PBS. | Low aqueous solubility at neutral pH. | Do not attempt to dissolve the compound directly in PBS. Follow the protocol for preparing a stock solution in DMSO first. |
| Precipitation occurs upon dilution of DMSO stock in PBS. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the final concentration of A-582941 in the working solution.- Increase the percentage of DMSO in the final solution (be mindful of its effects on your experiment).- Consider using a different aqueous buffer with a slightly lower pH, if experimentally permissible.- Incorporate a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into the PBS (e.g., 0.01-0.1%). However, test for any effects of the surfactant in your assay. |
| Cloudiness or opalescence in the final working solution. | Formation of fine precipitates or micelles. | - Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.- Filter the solution through a 0.22 µm syringe filter. Note that this may reduce the actual concentration of the compound if it adsorbs to the filter membrane. |
Visualizations
Signaling Pathways of A-582941
Caption: Signaling pathways activated by A-582941 through the α7 nAChR.
Experimental Workflow for Solubilization
Caption: Recommended workflow for preparing this compound solutions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting A-582941 precipitation issues.
References
Technical Support Center: A-582941 Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the α7 neuronal nicotinic receptor agonist A-582941 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of A-582941 relevant to its stability in aqueous solutions?
A1: Understanding the physicochemical properties of A-582941 is crucial for developing stable aqueous formulations. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₄ | [1] |
| Molecular Weight | 280.37 g/mol | [1] |
| pKa₁ (N-methylated tertiary amine) | 8.75 | [2] |
| pKa₂ (aminopyridazine) | 4.44 | [2] |
| Water Solubility (at pH < 8) | 10 mg/mL | [2] |
| logD (at pH 7.4) | 1.0 | [2] |
| Appearance | White, crystalline hydrate | [2] |
Q2: What are the likely degradation pathways for A-582941 in an aqueous environment?
A2: While specific degradation pathways for A-582941 have not been extensively published, based on its chemical structure (a biaryl diamine with aminopyridazine and pyrrolo[3,4-c]pyrrole moieties), the primary degradation pathway is likely oxidation . The tertiary amine and the aminopyridazine nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.[2] Hydrolysis of the core structure is less likely under typical physiological pH conditions but could be a factor at extreme pH values. Photodegradation is also a potential concern for aromatic amine-containing compounds.
Q3: My A-582941 solution appears discolored. What could be the cause?
A3: Discoloration of your A-582941 solution is often an indicator of degradation, likely due to oxidation. Exposure to air (oxygen), light, or trace metal ions can accelerate this process. It is recommended to prepare fresh solutions and minimize exposure to these elements.
Q4: Can I use buffers to improve the stability of my A-582941 solution?
A4: Yes, using a buffering system is highly recommended. Given the pKa values of A-582941 (8.75 and 4.44), maintaining the pH of the solution is critical for both solubility and stability.[2] For optimal stability, it is advisable to maintain the pH in a slightly acidic to neutral range (pH 5-7), where the monoprotonated form of the molecule is predominant and less susceptible to oxidation. Phosphate or citrate buffers are common choices.
Troubleshooting Guide
Issue: Rapid loss of A-582941 potency in aqueous solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Deoxygenate Solvents: Purge your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving A-582941. 2. Add Antioxidants: Include a suitable antioxidant in your formulation. Common choices include ascorbic acid (0.01-0.1%), sodium metabisulfite (0.01-0.1%), or butylated hydroxytoluene (BHT) (0.01-0.05%). | The amine functional groups in A-582941 are susceptible to oxidation by dissolved oxygen. Removing oxygen and adding radical scavengers can significantly slow this degradation process. |
| Metal Ion Catalyzed Degradation | 1. Use High-Purity Water and Reagents: Employ high-purity (e.g., Milli-Q) water and analytical grade reagents to minimize trace metal contamination. 2. Add a Chelating Agent: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.05%). | Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of amine compounds. Chelating agents sequester these metal ions, preventing them from participating in degradation reactions.[3][4] |
| Inappropriate pH | 1. Buffer the Solution: Prepare A-582941 in a suitable buffer system to maintain a stable pH. A pH range of 5-7 is recommended. 2. Verify pH: Always measure and adjust the final pH of your solution. | A-582941 has two basic sites and its stability is pH-dependent. Maintaining an optimal pH prevents base-catalyzed degradation and ensures the more stable protonated form is present.[2] |
| Photodegradation | 1. Protect from Light: Prepare and store A-582941 solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize Exposure: During experiments, minimize the exposure of the solution to direct light. | Aromatic amine compounds can be susceptible to degradation upon exposure to UV and visible light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized A-582941 Aqueous Solution
This protocol outlines the preparation of a 1 mg/mL A-582941 solution with enhanced stability for in vitro experiments.
Materials:
-
A-582941 powder
-
High-purity water (e.g., Milli-Q)
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Ascorbic acid
-
Disodium EDTA
-
Inert gas (nitrogen or argon)
-
Sterile, amber glass vials
Procedure:
-
Prepare Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.5.
-
Deoxygenate Buffer: Sparge the phosphate buffer with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.05% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v). Mix until fully dissolved.
-
Dissolve A-582941: Weigh the required amount of A-582941 and dissolve it in the stabilized buffer to achieve a final concentration of 1 mg/mL. Vortex briefly if necessary.
-
Storage: Store the solution in a sealed, amber glass vial at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Protocol 2: Stability-Indicating HPLC Method for A-582941
This protocol provides a starting point for developing a stability-indicating HPLC method to quantify A-582941 and its degradation products. Method optimization may be required.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Sample Preparation: Dilute the A-582941 solution in Mobile Phase A to a suitable concentration within the linear range of the assay.
Visualizations
Caption: Workflow for preparing a stabilized A-582941 aqueous solution.
Caption: Key signaling pathways activated by A-582941.[2][5]
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of A-582941
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of A-582941, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is A-582941 and what is its primary mechanism of action?
A-582941 is a high-affinity partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary on-target effect is the activation of this receptor, which is a ligand-gated ion channel. This activation leads to the initiation of downstream signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are involved in cognitive processes.[1][2][3]
Q2: What are the known off-target effects of A-582941?
The most well-characterized off-target effect of A-582941 is its agonist activity at the human 5-HT3 receptor.[1] While it displays a ~15-fold selectivity for the α7 nAChR over the 5-HT3 receptor, this interaction should be considered in experimental design, especially at higher concentrations of A-582941.[1] A-582941 has been screened against a panel of 78 other receptors and showed no other significant off-target binding.[1]
Q3: How can I be sure that the observed effects in my experiment are due to on-target α7 nAChR activation?
To confirm that the observed phenotype is due to on-target activity, it is crucial to include appropriate controls in your experiments. This can include:
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Pharmacological blockade: Pre-treatment with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), should reverse the effects of A-582941.[1]
-
Genetic knockdown: Using siRNA to reduce the expression of the α7 nAChR (the CHRNA7 gene) should abolish the effects of A-582941.
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Use of a negative control: While a structurally similar, inactive analog of A-582941 is not commercially available, comparing its effects to a compound with a different mechanism of action can be informative.
Q4: What are some common issues encountered when working with A-582941?
Researchers may encounter issues such as:
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Lack of expected biological response: This could be due to low receptor expression in the cell line or tissue, compound degradation, or inappropriate experimental conditions.
-
Unexpected or paradoxical effects: These may be attributable to off-target effects, particularly at the 5-HT3 receptor, or the complex nature of cholinergic signaling.
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Cellular toxicity: While A-582941 generally has a good tolerability profile, high concentrations or prolonged exposure may lead to toxicity in some cell types.[1][2]
Data Presentation
Table 1: On-Target and Off-Target Activity of A-582941
| Target | Species | Assay Type | Value | Units | Reference |
| α7 nAChR | Rat | Binding Affinity (Ki) | 10.8 | nM | [2] |
| α7 nAChR | Human | Binding Affinity (Ki) | 16.7 | nM | [2] |
| α7 nAChR | Human | Functional Activity (EC50) | 4260 | nM | [1] |
| α7 nAChR | Rat | Functional Activity (EC50) | 2450 | nM | [1] |
| 5-HT3 Receptor | Human | Binding Affinity (Ki) | 150 | nM | [1] |
| 5-HT3 Receptor | Human | Functional Activity (EC50) | 4600 | nM | [1] |
Table 2: Selectivity Profile of A-582941 against other nAChR Subtypes
| nAChR Subtype | Assay Type | Value | Units | Reference |
| α4β2 | Binding Affinity (Ki) | >10,000 | nM | [1] |
| α3β4 * | Binding Affinity (Ki) | 4,700 | nM | [1] |
| α1β1γδ | Binding Affinity (Ki) | >30,000 | nM | [1] |
| α9α10 | Functional Assay | No current evoked | - | [1] |
*measured with [3H]epibatidine binding to IMR-32 cell membranes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the direct binding of A-582941 to the α7 nAChR in a cellular context.
Principle: Ligand binding increases the thermal stability of the target protein.
Methodology:
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Cell Culture: Culture cells expressing the α7 nAChR to 70-80% confluency.
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Compound Treatment: Treat cells with A-582941 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Shock:
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Transfer cell suspensions to PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler. An initial temperature optimization experiment is recommended to determine the optimal melting temperature of α7 nAChR in your cell line. A temperature of around 50-55°C is a reasonable starting point.
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Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.
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Centrifugation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Western Blotting:
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Collect the supernatant containing the soluble protein fraction.
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Determine the protein concentration of each sample.
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Perform SDS-PAGE and Western blotting using a validated antibody against the α7 nAChR.
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Include a loading control that is not affected by heat shock, such as GAPDH or β-actin, although it's important to validate that your chosen loading control is stable across the tested temperature range.
-
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble protein at higher temperatures in the presence of A-582941) indicates target engagement.
Protocol 2: siRNA-Mediated Knockdown of CHRNA7
Objective: To confirm that the biological effects of A-582941 are dependent on the presence of the α7 nAChR.
Methodology:
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siRNA Selection:
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Obtain pre-designed and validated siRNA sequences targeting the CHRNA7 gene from a reputable supplier. It is recommended to test at least two independent siRNA sequences to control for off-target effects.
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
-
Transfection:
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Plate cells at a density that will result in 50-70% confluency at the time of transfection.
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Transfect the cells with the CHRNA7 siRNA or scrambled siRNA using a suitable transfection reagent according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time for your specific cell line. A typical starting concentration is 20-50 nM.
-
-
Knockdown Validation:
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After 48-72 hours post-transfection, harvest a subset of the cells to validate knockdown efficiency.
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Assess CHRNA7 mRNA levels by RT-qPCR and α7 nAChR protein levels by Western blotting. A knockdown efficiency of >70% is generally considered effective.
-
-
Functional Assay:
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Treat the remaining transfected cells with A-582941 at the desired concentration.
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Perform your functional assay of interest (e.g., cell signaling analysis, proliferation assay).
-
-
Data Analysis: Compare the response to A-582941 in cells treated with CHRNA7 siRNA to those treated with scrambled siRNA. A significant reduction or abolition of the A-582941-induced effect in the knockdown cells indicates on-target activity.
Protocol 3: Functional Assay for 5-HT3 Receptor Activation
Objective: To assess the off-target agonist activity of A-582941 at the 5-HT3 receptor.
Principle: The 5-HT3 receptor is a ligand-gated ion channel. Its activation can be measured by monitoring changes in intracellular calcium or ion flux.
Methodology (Calcium Flux Assay):
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Cell Culture: Use a cell line endogenously expressing the 5-HT3 receptor or a cell line stably transfected with the human 5-HT3A receptor.
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Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
After loading, wash the cells with assay buffer (e.g., HBSS) to remove excess dye.
-
-
Compound Addition:
-
Prepare a dilution series of A-582941 and a known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) as a positive control.
-
Use a fluorescent plate reader with an injection module to add the compounds to the wells while simultaneously measuring the fluorescence signal.
-
-
Data Acquisition: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of A-582941 and the positive control.
-
Plot the dose-response curve and calculate the EC50 value for A-582941 at the 5-HT3 receptor.
-
To confirm that the observed effect is mediated by the 5-HT3 receptor, perform the assay in the presence of a selective 5-HT3 receptor antagonist (e.g., ondansetron).
-
Mandatory Visualizations
Caption: On-target signaling pathway of A-582941.
Caption: Workflow to differentiate on-target vs. off-target effects.
Caption: Troubleshooting guide for common experimental issues.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing A-582941 concentration for cultured neuron experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of A-582941 for cultured neuron experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-582941 and what is its primary mechanism of action?
A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1][2] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters and activates downstream signaling pathways involved in cognitive function and neuroprotection.[4][5]
Q2: What are the known downstream signaling pathways activated by A-582941?
In vitro and in vivo studies have shown that A-582941 activates several key signaling pathways implicated in cognitive function and cell survival. These include the phosphorylation of:
-
Akt/GSK3β (Protein Kinase B/Glycogen synthase kinase 3 beta) [1]
Q3: What is the solubility of A-582941?
A-582941 has good water solubility (10 mg/mL) at a pH below 8.[6] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium to the final desired concentration.[3]
Q4: Are there any known off-target effects of A-582941?
A-582941 exhibits high selectivity for the α7 nAChR. It has significantly lower affinity for other nicotinic receptor subtypes, such as α4β2, α3β4, and the neuromuscular α1β1γδ receptor.[1] It has also been screened against a large panel of other receptors and ion channels with minimal activity reported.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected downstream signaling effects (e.g., pERK, pCREB) after A-582941 treatment.
-
Concentration too low: The concentration of A-582941 may be insufficient to elicit a measurable response in your specific neuronal culture system. Refer to the "Experimental Protocol: Optimizing A-582941 Concentration" section to perform a dose-response experiment.
-
Incubation time is not optimal: The peak activation of signaling pathways can be transient. Consider performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your endpoint of interest.
-
Poor compound stability: Ensure that the A-582941 stock solution is properly stored (desiccated at room temperature) and that the working solutions are freshly prepared for each experiment.[3]
-
Low receptor expression: The neuronal culture you are using may have low endogenous expression of α7 nAChRs. Confirm receptor expression using techniques like immunocytochemistry or western blotting.
Issue 2: I am observing significant cell death in my neuronal cultures after treatment with A-582941.
-
Concentration is too high: High concentrations of any compound can lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range. Follow the "Experimental Protocol: Assessing Neuronal Viability and Cytotoxicity" to identify the cytotoxic threshold.
-
Solvent toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is non-toxic to your neurons (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
Culture health: Pre-existing stress in your neuronal cultures can make them more susceptible to compound-induced toxicity. Ensure your cultures are healthy and have well-developed processes before starting the experiment.[7]
Issue 3: I am seeing a high degree of variability in my experimental results.
-
Inconsistent cell density: Variations in cell plating density can lead to inconsistent results. Ensure a uniform cell density across all wells and experiments.[7]
-
Inconsistent compound concentration: Ensure accurate and consistent dilution of your A-582941 stock solution for each experiment.
-
Edge effects in multi-well plates: The outer wells of a multi-well plate are more prone to evaporation, which can alter the compound concentration. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium.
Data Presentation
Table 1: In Vitro Properties of A-582941
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Rat | 10.8 nM | [3] |
| Human | 16.7 nM | [3] | |
| Efficacy (EC50) | Human α7 | 4260 nM | [1][4] |
| Rat α7 | 2450 nM | [1] | |
| Neuroprotection | PC12 cells | 0.1 - 100 µM | [1] |
Experimental Protocols
Experimental Protocol: Optimizing A-582941 Concentration
This protocol outlines a dose-response experiment to determine the optimal concentration of A-582941 for your specific cultured neuron experiments.
1. Cell Plating:
- Plate your neuronal cells in a 96-well plate at a density that is optimal for your specific cell type and assay.[8] Allow the cells to adhere and differentiate for the desired period (e.g., 7-10 days in vitro).
2. Preparation of A-582941 Working Solutions:
- Prepare a 10 mM stock solution of A-582941 in DMSO.
- Perform serial dilutions of the stock solution in your complete culture medium to prepare a range of working concentrations. A common starting range is from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
- Also, prepare a vehicle control containing the same final concentration of DMSO as your highest A-582941 concentration.
3. Treatment:
- Carefully remove the existing culture medium from the wells.
- Add the prepared working solutions of A-582941 and the vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration at 37°C and 5% CO2.
4. Endpoint Assay:
- After the incubation period, perform your desired functional assay to measure the effect of A-582941 (e.g., Western blot for pERK/pCREB, calcium imaging, etc.).
5. Data Analysis:
- Plot the response of your endpoint assay as a function of the A-582941 concentration.
- Determine the EC50 (half-maximal effective concentration) from the dose-response curve. The optimal concentration for your experiments will likely be in the range of the EC50.
Experimental Protocol: Assessing Neuronal Viability and Cytotoxicity
This protocol describes how to use the MTT and LDH assays to assess the impact of A-582941 on neuronal health.
1. MTT Assay (Measures Metabolic Activity/Viability):
- Following the treatment period with your range of A-582941 concentrations, add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).[8][9]
- Living cells will reduce the yellow MTT to purple formazan crystals.[9][10]
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A decrease in absorbance indicates reduced cell viability.
2. LDH Assay (Measures Cytotoxicity/Membrane Integrity):
- After the treatment period, carefully collect a sample of the culture medium from each well.
- Perform the LDH assay on the collected medium according to the manufacturer's protocol.[1][2]
- The assay measures the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.[1][2]
- Measure the absorbance at a wavelength of 490 nm.[1] An increase in absorbance indicates increased cytotoxicity.
Mandatory Visualizations
Caption: Signaling pathway of A-582941 in neurons.
Caption: Workflow for optimizing A-582941 concentration.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dendrotek.ca [dendrotek.ca]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Proper storage and handling of A-582941 dihydrochloride powder
This technical support center provides comprehensive guidance on the proper storage, handling, and use of A-582941 dihydrochloride powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It exhibits high affinity for both rat and human α7 receptors. Due to its ability to penetrate the brain and modulate cognitive processes, it is a valuable tool for research into neurodegenerative and psychiatric disorders.[1]
2. What is the mechanism of action of A-582941?
A-582941 acts as a partial agonist at the α7 nAChR.[3][4][5] Activation of this receptor leads to the stimulation of downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB, which are involved in cognitive functions like memory and learning.[3][4][5]
3. What are the main research applications of A-582941?
A-582941 is primarily used in neuroscience research to investigate the role of the α7 nAChR in:
4. What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₇H₂₂Cl₂N₄ |
| Molecular Weight | 353.29 g/mol [1][6] |
| Appearance | Light yellow to yellow solid powder[1][7] |
| Purity | ≥98%[2] |
Storage and Handling
Proper storage and handling are crucial to maintain the quality and stability of this compound.
Powder Storage
It is recommended to store the solid powder under the following conditions:
| Condition | Recommendation |
| Temperature | -20°C for long-term storage (up to 3 years) or 4°C for short-term storage (up to 2 years).[7] Some suppliers also state desiccate at room temperature.[2] |
| Moisture | Store in a dry, well-ventilated place.[8] Keep container tightly sealed and avoid moisture.[1][7] The use of a desiccant is recommended. |
| Light | Protect from light. |
Solution Storage
Once dissolved, stock solutions should be stored as follows to prevent degradation:
| Temperature | Shelf Life |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Note: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Handling Precautions
This compound should be handled in accordance with good laboratory practices. General safety precautions for handling dihydrochloride compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses.[8]
-
Ventilation: Ensure adequate ventilation to minimize inhalation of the powder.[8]
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[8]
-
Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse thoroughly with water.[9]
-
Ingestion and Inhalation: Avoid ingestion and inhalation.[8]
Solubility Data
This compound exhibits solubility in various solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (283.05 mM)[1] | May require sonication.[1] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| 1 eq. HCl | 50 mM[2] | - |
| Water | Good water solubility at pH < 8 | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | - Insufficient mixing- Use of old or wet DMSO | - Sonicate the solution to aid dissolution.- Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Inconsistent Experimental Results | - Compound degradation- Improper solution storage- Inaccurate concentration | - Ensure proper storage of both powder and stock solutions.- Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.- Verify the concentration of your stock solution. |
| Signs of Powder Degradation (e.g., color change, clumping) | - Improper storage (exposure to moisture or light) | - Discard the powder if degradation is suspected.- Always store the powder in a tightly sealed container in a dry, dark place at the recommended temperature. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 353.29 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Powder: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of the powder.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution with 3.53 mg of powder, add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Caption: Experimental workflow for preparing a stock solution of this compound.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A-582941 | C17H22Cl2N4 | CID 71587813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | nAChR | 848591-90-2 | Invivochem [invivochem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
Technical Support Center: α7 Nicotinic Acetylcholine Receptor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the α7 nicotinic acetylcholine receptor (nAChR) partial agonist, A-582941. The primary focus is on addressing the common experimental challenge of receptor desensitization.
Troubleshooting Guide
Issue: Rapidly desensitizing or absent current response upon A-582941 application.
Question: My electrophysiological recordings show a transient current that immediately fades, or no response at all, when I apply A-582941 to my cells expressing α7 nAChRs. What could be the cause and how can I fix it?
Answer: This is a hallmark characteristic of α7 nAChR activation by an agonist like A-582941.[1] The receptor is known for its rapid activation followed by a swift desensitization phase, where the channel closes despite the continued presence of the agonist.[2][3][4][5]
Troubleshooting Steps:
-
Confirm Receptor Expression and Functionality:
-
Before applying A-582941, test the cell's response to a saturating concentration of the endogenous agonist, acetylcholine (ACh). This will confirm that the receptors are properly expressed and functional.
-
If there is no response to ACh, troubleshoot your cell culture, transfection, or recording setup.
-
-
Utilize a Positive Allosteric Modulator (PAM):
-
The most effective method to counteract desensitization is the co-application of a Type II α7 nAChR PAM.[6][7][8] PNU-120596 is a well-characterized Type II PAM that prevents desensitization and potentiates the agonist-evoked response.[1][9][10][11]
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By binding to an allosteric site, PNU-120596 stabilizes the open conformation of the receptor, leading to a sustained current in the presence of A-582941.[1][12]
-
-
Optimize Application Protocol:
-
For consistent results, pre-incubate the cells with the PAM for a short period (e.g., 30 seconds to a few minutes) before co-applying it with A-582941.[11]
-
Ensure a rapid solution exchange system to capture the fast activation kinetics of the receptor.
-
Frequently Asked Questions (FAQs)
Q1: What is A-582941 and why does it cause α7 nAChR desensitization?
A1: A-582941 is a selective partial agonist for the α7 nAChR.[1][13][14] As a partial agonist, it binds to the same site as the endogenous ligand acetylcholine (ACh) to activate the receptor. However, prolonged or repeated application leads to receptor desensitization, a conformational change that renders the receptor temporarily inactive and unresponsive to further agonist stimulation.[2][3] This rapid desensitization is an intrinsic property of the α7 nAChR subtype.[2][4][5]
Q2: What are Positive Allosteric Modulators (PAMs) and how do they prevent desensitization?
A2: PAMs are compounds that bind to a site on the receptor that is distinct from the agonist binding site (an allosteric site).[8] They do not activate the receptor on their own but can enhance the effect of an agonist.[12] For α7 nAChRs, PAMs are categorized into two main types[7][8]:
-
Type I PAMs: These increase the peak current response to an agonist but do not significantly affect the rate of desensitization.
-
Type II PAMs (e.g., PNU-120596): These not only increase the peak current but also dramatically slow down or prevent desensitization, leading to a sustained receptor activation in the presence of an agonist.[6][7][8] They achieve this by stabilizing the open state of the ion channel.
Q3: How does the co-application of PNU-120596 affect the pharmacological profile of A-582941?
A3: Co-application of the Type II PAM PNU-120596 with A-582941 significantly alters the observed activity of A-582941. Specifically, it:
-
Increases Efficacy: The maximal response evoked by A-582941 is substantially increased, often exceeding the maximal response of the endogenous agonist ACh in the absence of the modulator.[1]
-
Increases Potency: The EC50 value of A-582941 (the concentration required to elicit a half-maximal response) is decreased, meaning a lower concentration of the agonist is needed to activate the receptor.[1]
Q4: Can preventing desensitization with a Type II PAM lead to cellular toxicity?
A4: Yes, this is a critical consideration. The α7 nAChR is highly permeable to calcium ions (Ca2+).[8][13] Prolonged receptor activation due to the prevention of desensitization by a Type II PAM can lead to excessive Ca2+ influx. This can disrupt intracellular calcium homeostasis and potentially trigger apoptotic pathways, leading to cytotoxicity.[15] It is crucial to carefully titrate the concentrations of both the agonist and the PAM and to include appropriate controls to monitor cell viability in long-term experiments.
Quantitative Data Summary
The following tables summarize the key pharmacological data for A-582941 at the human α7 nAChR, both in the absence and presence of the Type II PAM, PNU-120596.
Table 1: Pharmacological Profile of A-582941 at Human α7 nAChR
| Parameter | Value | Species | Notes |
| EC50 | 4260 nM | Human | Efficacy is 52% of the maximal response to ACh.[1] |
| Ki | 16.7 nM | Human | Affinity measured by radioligand binding assay. |
Table 2: Effect of PNU-120596 on A-582941 Activity at Human α7 nAChR
| Parameter | Condition | Value | Notes |
| Apparent EC50 | In the presence of 3000 nM PNU-120596 | 580 nM | A significant leftward shift in the concentration-response curve, indicating increased potency.[1] |
| Efficacy | In the presence of 3000 nM PNU-120596 | 207% | Efficacy is relative to the maximal response of ACh in the absence of the modulator.[1] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of A-582941-Evoked Currents in Xenopus Oocytes
This protocol describes the two-electrode voltage-clamp (TEVC) technique to measure ion channel activity in Xenopus oocytes expressing human α7 nAChRs.
-
Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR. Oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Recording Setup:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
A baseline is established by perfusing the oocyte with saline.
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A-582941 is applied at various concentrations to determine a dose-response relationship. The rapid desensitization of the current will be observed.
-
To prevent desensitization, oocytes are pre-incubated with a Type II PAM (e.g., 3 µM PNU-120596) for at least 30 seconds, followed by co-application of the PAM with A-582941.
-
-
Data Analysis: The peak current amplitude is measured for each agonist concentration. EC50 and maximal efficacy are calculated by fitting the dose-response data to the Hill equation.
Protocol 2: Assessing Downstream Signaling of α7 nAChR Activation
This protocol outlines the measurement of ERK1/2 phosphorylation, a downstream signaling event following α7 nAChR activation.
-
Cell Culture: PC12 cells stably expressing the human α7 nAChR are cultured to 80-90% confluency.
-
Treatment:
-
Cells are serum-starved for a defined period before the experiment.
-
Cells are treated with A-582941 at various concentrations in the presence of a Type II PAM (e.g., PNU-120596) to ensure sustained receptor activation.
-
Control groups include vehicle-treated cells and cells treated with a known inhibitor of the pathway (e.g., the α7 antagonist MLA).
-
-
Protein Extraction and Quantification:
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities. The fold change relative to the vehicle control is then calculated.
Visualizations
Caption: Agonist application workflow with and without a Type II PAM.
Caption: Simplified signaling pathway of α7 nAChR activation.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. sophion.com [sophion.com]
- 6. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 9. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Allosteric Modulator of α7 Nicotinic Receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (PNU-120596), Causes Conformational Changes in the Extracellular Ligand Binding Domain Similar to Those Caused by Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 13. apexbt.com [apexbt.com]
- 14. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected electrophysiological responses to A-582941
Welcome to the technical support center for researchers utilizing A-582941 in electrophysiological recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the acquisition of high-quality data.
Frequently Asked Questions (FAQs)
Q1: I applied A-582941, but I don't see the expected inward current, or the response is much smaller than anticipated. What could be the reason?
A1: This is a common observation and can be attributed to several factors related to the pharmacology of A-582941 and the nature of α7 nicotinic acetylcholine receptors (nAChRs).
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Rapid Receptor Desensitization: α7 nAChRs are known for their very rapid desensitization upon agonist binding.[1][2][3] A-582941, as a partial agonist, will induce a desensitized state in the receptor population, which can limit the peak current amplitude, especially at higher concentrations or with prolonged application.[1] The kinetics of this desensitization are concentration-dependent; higher levels of agonist occupancy tend to promote the desensitized state.[1]
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Partial Agonism: A-582941 is a partial agonist at the human α7 nAChR, meaning it does not elicit the same maximal response as the endogenous full agonist, acetylcholine (ACh).[4][5] Its efficacy is approximately 52% of the maximal response to a high concentration of ACh.[4] If you are expecting a response equivalent to a full agonist, the observed currents will be smaller.
-
Concentration: Due to the rapid desensitization, α7 nAChR agonists can exhibit an inverted "U" shaped dose-response curve. This means that at very high concentrations, the rapid and profound desensitization can lead to a smaller net response than at moderate concentrations.
-
Cell Health and Receptor Expression: The magnitude of the response is dependent on the health of the cells and the level of α7 nAChR expression. Poor cell health or low receptor density will result in smaller currents.
Q2: After applying A-582941, I observe a response, but it has different kinetics than I expected for an α7 nAChR-mediated current. Why might this be?
A2: This could be due to the off-target activity of A-582941 or the specific recording conditions.
-
Activation of 5-HT3 Receptors: A-582941 is known to be an agonist at human 5-HT3 receptors.[4][6] 5-HT3 receptors are also ligand-gated ion channels that conduct cation currents, leading to neuronal excitation.[7][8][9] If your preparation expresses 5-HT3 receptors, a component of the observed current could be mediated by their activation. This can be tested by pre-incubating the preparation with a selective 5-HT3 receptor antagonist (e.g., ondansetron) before applying A-582941.
-
Modulation of Other Channels: While A-582941 is highly selective for α7 nAChRs, at high concentrations, it may have modulatory effects on other ion channels. For instance, it has been shown to block hERG channels with an IC50 of 4800 nM.[4]
Q3: My baseline recording is unstable, showing slow drifts after applying A-582941. What is the cause and how can I fix it?
A3: Baseline instability is a common issue in electrophysiology and can have multiple causes.
-
Electrode Drift: The compound itself could be interacting with the Ag/AgCl electrodes, causing a change in the electrode potential and leading to a drifting baseline. This is a known artifact with certain chemical reagents.
-
Perfusion System: Inadequate solution exchange or changes in the flow rate of your perfusion system can cause baseline fluctuations. Ensure your perfusion system is stable and that the solution exchange is complete.
-
Cellular Effects: A-582941 activates signaling pathways such as ERK1/2 and CREB phosphorylation.[5][10] These downstream signaling events could lead to slow modulation of other conductances in the cell, resulting in a drifting baseline over time.
-
General Recording Instability: Ensure that your seal resistance is high (>1 GΩ) and stable, and that your recording and reference electrodes are properly chlorided and secure.[1][11]
Troubleshooting Common Electrophysiological Artifacts
Even with a well-characterized compound like A-582941, unexpected artifacts can arise from the experimental setup itself. Here is a guide to identifying and resolving common issues.
| Observed Problem | Potential Causes | Troubleshooting Steps |
| High-Frequency Electrical Noise (50/60 Hz Hum) | - Improper grounding (ground loops)- Unshielded electrical equipment- Long, unshielded cables acting as antennae | - Ensure all equipment is connected to a single, common ground point.- Turn off non-essential electrical equipment in the room one by one to identify the source.- Keep recording, reference, and headstage cables as short as possible.- Ensure the Faraday cage is properly closed and grounded.[1] |
| Slow Baseline Drift | - Unstable electrode potentials- Temperature fluctuations in the recording solution- Unstable seal resistance- Perfusion system instability | - Allow electrodes to stabilize in the bath solution before recording.- Re-chloride reference and recording electrodes if necessary.- Use a temperature controller for your recording chamber.- Monitor seal resistance throughout the experiment; if it degrades, discard the recording.- Ensure a constant and gentle perfusion rate.[1][11] |
| Sudden Jumps or "Pops" in the Recording | - Mechanical instability of the recording pipette or preparation- Air bubbles in the perfusion line- Loose electrode connections | - Ensure the micromanipulator is securely fastened and there are no vibrations.- Check that the slice or cell is securely anchored in the chamber.- Degas your solutions and check for bubbles in the perfusion tubing.- Verify all cable connections to the headstage and amplifier are secure.[2][12] |
| No GΩ Seal Formation | - Dirty or damaged pipette tip- Unhealthy cells- Incorrect osmolarity of solutions- Debris in the bath solution | - Pull fresh pipettes; consider fire-polishing the tips.- Ensure your cell preparation is healthy and not overly dense.- Check the osmolarity of your internal and external solutions.- Filter all solutions before use.[13][14] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for A-582941.
| Parameter | Species | Value | Reference(s) |
| α7 nAChR Binding Affinity (Ki) | Rat Brain | 10.8 nM | [4] |
| α7 nAChR Agonist Potency (EC50) | Human (expressed in oocytes) | 4260 nM | [4] |
| α7 nAChR Efficacy | Human (expressed in oocytes) | ~52% (relative to ACh) | [4] |
| 5-HT3 Receptor Agonist Potency (EC50) | Human | 4600 nM | [4] |
| 5-HT3 Receptor Efficacy | Human | ~100% (relative to 5-HT) | [4] |
| hERG Channel Block (IC50) | N/A | 4800 nM | [4] |
Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This protocol provides a general framework for recording A-582941-induced currents from cultured neurons or brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.
-
Internal Pipette Solution: In mM: 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.4 GTP-Na. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
A-582941 Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions of A-582941 in aCSF to the desired final concentrations. The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should not exceed 0.1%.
2. Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons expressing α7 nAChRs according to standard laboratory protocols.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature before recording.
3. Electrophysiological Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Hold the cell in voltage-clamp mode at a holding potential of -70 mV.
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Record a stable baseline for at least 5 minutes in flowing aCSF (vehicle control).
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Apply A-582941 at the desired concentration via the perfusion system. Due to rapid desensitization, a fast application system is recommended to observe the peak response.
-
To test for 5-HT3 receptor contribution, pre-apply a selective 5-HT3 antagonist (e.g., 1 µM ondansetron) for several minutes before co-applying with A-582941.
-
To mitigate desensitization and enhance α7 nAChR currents, a positive allosteric modulator (PAM) like PNU-120596 (1-10 µM) can be co-applied with A-582941.[4]
-
Perform a washout with aCSF to check for reversibility of the effect.
4. Data Analysis:
-
Measure the peak amplitude and decay kinetics of the inward currents.
-
Construct a dose-response curve to determine the EC50 of A-582941 in your preparation.
Visualizing Experimental Logic and Pathways
A-582941 Signaling Pathway
Caption: Signaling pathways activated by A-582941.
General Electrophysiology Troubleshooting Workflow
Caption: A logical workflow for troubleshooting electrophysiology experiments.
Diagnosing a Diminished Response to A-582941
Caption: Flowchart for diagnosing the cause of a diminished response.
References
- 1. benchchem.com [benchchem.com]
- 2. med-linket-corp.com [med-linket-corp.com]
- 3. sophion.com [sophion.com]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the electrophysiological characterization of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology of the central serotonin system: receptor subtypes and transducer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of serotonin 3 receptors changes in vivo auditory responses in the mouse inferior colliculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medline.com [medline.com]
- 12. aclsnow.com [aclsnow.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. axolbio.com [axolbio.com]
Choosing an appropriate vehicle for in vivo A-582941 delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection and use for in vivo delivery of A-582941.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of A-582941?
A1: Based on its favorable solubility profile, saline is a suitable vehicle for in vivo administration of A-582941. The compound has good water solubility (10 mg/mL) at a pH below 8.[1] For other potential vehicles, please refer to the solubility data table below.
Q2: How should I prepare A-582941 for in vivo administration?
A2: A-582941 can be dissolved in saline for intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) administration.[1] Given its solubility in 1eq. HCl, a dilute HCl solution can also be used for initial solubilization before dilution in a buffered saline solution to achieve the desired final concentration and pH for administration.
Q3: What are the key solubility characteristics of A-582941?
A3: A-582941 is a hydrophilic compound with good water solubility at physiological pH.[1] It is also soluble in common laboratory solvents such as DMSO and dilute HCl.[2][3]
Q4: Can A-582941 be administered orally?
A4: Yes, A-582941 has high oral bioavailability in rodents (~90-100%) and can be administered orally.[1] One study has reported administration via drinking water.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of A-582941 in solution | The pH of the vehicle is too high (pH > 8), reducing the solubility of the compound. | Ensure the pH of your saline or buffer solution is below 8. If necessary, adjust the pH with a small amount of dilute HCl. |
| The concentration of A-582941 exceeds its solubility limit in the chosen vehicle. | Refer to the solubility data table to ensure you are working within the appropriate concentration range for your chosen vehicle. Consider using a different vehicle with higher solubilizing capacity if a higher concentration is required. | |
| Inconsistent or unexpected in vivo results | Improper vehicle selection leading to poor bioavailability or altered pharmacokinetics. | For initial studies, use a simple vehicle like saline. If formulating for specific delivery requirements, ensure the vehicle is compatible with A-582941 and the intended route of administration. |
| Degradation of the compound in the vehicle. | Prepare fresh solutions of A-582941 before each experiment. Store stock solutions as recommended by the manufacturer. |
Data Presentation
Table 1: Solubility of A-582941
| Solvent | Maximum Concentration | Reference |
| Water (pH < 8) | 10 mg/mL | [1] |
| DMSO | 100 mM (28.04 mg/mL) | [2] |
| 1eq. HCl | 50 mM (14.02 mg/mL) | [2] |
Experimental Protocols
Protocol 1: Preparation of A-582941 in Saline for Intraperitoneal Injection
-
Objective: To prepare a 1 mg/mL solution of A-582941 in saline for intraperitoneal injection in mice.
-
Materials:
-
A-582941 powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the required amount of A-582941 powder in a sterile microcentrifuge tube. For a 1 mL solution of 1 mg/mL, weigh 1 mg of A-582941.
-
Add the appropriate volume of sterile saline to the tube. For a 1 mg/mL solution, add 1 mL of saline.
-
Vortex the tube until the A-582941 is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
The solution is now ready for intraperitoneal injection.
-
Visualizations
Caption: Signaling pathway of A-582941.
Caption: Experimental workflow for in vivo A-582941 studies.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 582941 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
Interpreting conflicting results in A-582941 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the α7 nicotinic acetylcholine receptor (nAChR) partial agonist, A-582941. It specifically addresses the interpretation of conflicting results observed in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What are the generally expected behavioral effects of A-582941?
A-582941 is primarily recognized for its pro-cognitive effects.[1][2][3][4] Studies have consistently demonstrated its ability to enhance performance in various cognitive domains, including:
These effects are observed across different animal models, including mice, rats, and monkeys.[1]
Q2: What is the underlying mechanism of action for A-582941's behavioral effects?
A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][4] Its cognitive-enhancing properties are linked to the activation of downstream signaling pathways, including the phosphorylation of ERK1/2 (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein).[1][2][3][4]
Q3: Are there behavioral domains where the effects of A-582941 are inconsistent or conflicting?
Yes, conflicting results have been reported, particularly in studies of sensorimotor gating, as measured by the prepulse inhibition (PPI) of the acoustic startle response. While A-582941 shows robust pro-cognitive effects, its efficacy in ameliorating PPI deficits in animal models of schizophrenia is not consistent. For instance, in an MK-801-induced model of schizophrenia in rats, A-582941 improved cognitive and negative symptoms but had no effect on the PPI deficit.[5] Similarly, other studies have suggested that A-582941 does not improve sensory deficits in DBA/2 mice.[2]
Troubleshooting Guide: Interpreting Conflicting Results
Issue 1: I am not observing the expected pro-cognitive effects of A-582941 in my study.
Possible Cause 1: Dose Selection and the "Inverted U-Shaped" Dose-Response Curve.
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Explanation: α7 nAChR agonists are known to exhibit an "inverted U-shaped" dose-response curve in some behavioral paradigms.[6] This means that both low and high doses can be less effective or even ineffective, while an intermediate dose produces the optimal effect. This phenomenon is attributed to receptor desensitization at higher concentrations.
-
Troubleshooting Steps:
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Review the literature: Carefully examine the effective dose range reported in studies with similar animal models and behavioral tasks.[1]
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Conduct a dose-response study: If you are using a new model or paradigm, it is crucial to test a range of doses to determine the optimal effective dose for your specific experimental conditions.
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Consider pharmacokinetics: Ensure that the chosen route of administration and timing of behavioral testing are aligned with the known pharmacokinetic profile of A-582941 to achieve efficacious plasma and brain concentrations.[1]
-
Possible Cause 2: Sub-optimal Experimental Protocol.
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Explanation: Minor variations in experimental protocols can significantly impact behavioral outcomes.
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Troubleshooting Steps:
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Animal Strain and Sex: Be aware that different rodent strains can exhibit different sensitivities to pharmacological agents and baseline performance in behavioral tasks. Sex differences can also play a role.
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Habituation: Ensure adequate habituation of the animals to the testing environment to reduce stress and anxiety, which can confound cognitive performance.
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Timing of Administration: The timing of A-582941 administration relative to the behavioral test is critical. For cognitive tasks, it is typically administered 30-60 minutes prior to testing.
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Issue 2: My results on prepulse inhibition (PPI) with A-582941 are negative, while other studies with α7 agonists show positive effects.
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Explanation: The lack of effect of A-582941 on PPI in some models is a documented finding and may reflect the complex pharmacology of the α7 nAChR and its role in different neural circuits.[2][5] It is possible that the partial agonism of A-582941 is not sufficient to restore PPI deficits in all pathological models.
-
Troubleshooting Steps:
-
Consider the Animal Model: The underlying pathology of the animal model is critical. A-582941 may be more effective in models where the cognitive deficits are directly linked to α7 nAChR hypofunction, which may not be the primary driver of PPI deficits in all schizophrenia models.
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Review Agonist Properties: Other α7 nAChR agonists with different properties (e.g., full agonists vs. partial agonists, or positive allosteric modulators) may have different effects on PPI.
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Positive Control: Include a positive control compound known to be effective in your specific PPI paradigm to validate the sensitivity of your experimental setup.
-
Data Presentation
Table 1: Summary of A-582941 Effects in Different Behavioral Paradigms
| Behavioral Domain | Paradigm | Animal Model | General Outcome | Reference |
| Cognition | Novel Object Recognition | Rat (MK-801 model) | Improved recognition memory | [5] |
| Social Recognition | Rat | Improved short-term memory | [1] | |
| Morris Water Maze | Rat (MK-801 model) | Improved acquisition learning | [5] | |
| Delayed Match-to-Sample | Monkey | Improved working memory | [1] | |
| Sensorimotor Gating | Prepulse Inhibition (PPI) | Rat (MK-801 model) | No effect on PPI deficit | [5] |
| Prepulse Inhibition (PPI) | DBA/2 Mice | Did not improve sensory deficits | [2] | |
| Negative Symptoms | Social Interaction | Rat (MK-801 model) | Improved social interaction | [5] |
Experimental Protocols
1. Novel Object Recognition (NOR) Test
-
Apparatus: A square open-field arena.
-
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training/Familiarization: On day 2, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: The primary measure is the discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. An increase in the discrimination index indicates successful recognition memory.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
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Apparatus: A startle response system with a sound-attenuating chamber and a speaker for delivering acoustic stimuli.
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.
-
Stimuli Presentation: Present a series of trials consisting of either a loud startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse. The intensity of the prepulse and the interval between the prepulse and the pulse are critical parameters.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials. A disruption in PPI is indicated by a lower percentage of inhibition.
3. Social Interaction Test
-
Apparatus: A neutral, clean cage.
-
Procedure:
-
Habituation: Habituate the test animal to the testing cage.
-
Interaction: Introduce a novel, unfamiliar conspecific (same sex and age) into the cage.
-
Recording: Videotape the interaction for a set duration (e.g., 10 minutes).
-
-
Data Analysis: Score the duration and frequency of social behaviors, such as sniffing, grooming, and following. A decrease in social interaction time is indicative of social withdrawal, a negative symptom in some psychiatric models.
Mandatory Visualizations
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 6. researchgate.net [researchgate.net]
Navigating A-582941 Dose Conversion: A Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for converting doses of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, A-582941, from mouse to rat models. Accurate dose conversion is critical for the successful translation of preclinical research findings. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: How can I convert a known effective dose of A-582941 from a mouse model to a rat model?
A1: The most widely accepted method for converting drug doses between different animal species is allometric scaling, which is based on the body surface area (BSA) of the animals. A simple formula for this conversion is:
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Mouse Km / Rat Km)
The Km factor is a conversion factor that relates body weight to BSA. For mice, the Km is typically 3, and for rats, it is 6. Therefore, to convert a mouse dose to a rat dose, you would divide the mouse dose by 2.
Q2: I've administered the calculated rat dose, but I'm not observing the expected cognitive enhancement effects seen in mice. What could be the reason?
A2: Several factors can contribute to a lack of efficacy. First, ensure that the administration route is consistent with the original mouse study, as bioavailability can vary significantly. A-582941 has shown high oral bioavailability in both species (approximately 100% in mice and 90% in rats), but other routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injections may have different absorption kinetics.[1]
Second, consider the specific cognitive task being evaluated. The efficacy of A-582941 can be domain-specific, showing improvements in working memory, short-term recognition memory, and memory consolidation.[1][2] The behavioral paradigm in your rat model should be comparable to the one used in the mouse study.
Finally, pharmacokinetic differences beyond simple BSA scaling can play a role. Although A-582941 readily penetrates the central nervous system in both species, there might be subtle differences in metabolism or target receptor density that necessitate dose adjustments.[1] It is often necessary to perform a dose-response study in the rat model to determine the optimal effective dose.
Q3: Are there any known differences in the mechanism of action of A-582941 between mice and rats?
A3: The fundamental mechanism of action of A-582941 is expected to be the same in both mice and rats. It acts as a selective partial agonist at the α7 nAChR.[2][3] Activation of this receptor leads to downstream signaling events, including the phosphorylation of ERK1/2 and CREB, which are crucial for synaptic plasticity and cognitive function.[1][2] While the core mechanism is conserved, potential species-specific differences in receptor expression levels or the efficiency of downstream signaling pathways could theoretically influence the magnitude of the response.
Q4: Where can I find detailed experimental protocols for using A-582941 in rodent models?
A4: Detailed experimental methodologies can be found in published preclinical studies. A key study by Bitner et al. (2007) provides comprehensive protocols for evaluating the cognitive-enhancing effects of A-582941 in various behavioral tasks in both mice and rats, including administration routes, dosages, and endpoint measurements. The study "Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties" is a valuable resource.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy in Rat Model | Incorrect dose conversion. | Verify your allometric scaling calculation. Consider that a simple mg/kg conversion is not accurate and that BSA-based conversion is standard. |
| Differences in administration route. | Ensure the route of administration (e.g., i.p., p.o., s.c.) matches the intended experimental design and published literature. Bioavailability can differ between routes. | |
| Variation in experimental paradigm. | Confirm that the behavioral test used in the rat model is sensitive to the cognitive domains affected by A-582941 (e.g., working memory, recognition memory). | |
| Unexpected Side Effects | Dose is too high. | Even with correct allometric scaling, individual animal differences can lead to adverse effects. Perform a dose-ranging study to identify the optimal therapeutic window in your specific rat strain. |
| Off-target effects. | While A-582941 is highly selective for the α7 nAChR, at higher concentrations, the possibility of off-target effects increases. Review the literature for any known secondary pharmacology. | |
| Inconsistent Results | Variability in drug formulation. | Ensure A-582941 is properly dissolved and the vehicle is appropriate for the chosen administration route. Check for any potential degradation of the compound. |
| Animal-related factors. | Factors such as age, sex, and strain of the rats can influence drug response. Maintain consistency in your experimental cohorts. |
Quantitative Data Summary
Table 1: Effective Doses of A-582941 in Mouse and Rat Models
| Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Mouse | 0.01 - 1.0 µmol/kg | i.p. | Dose-dependent increase in crossover latency in inhibitory avoidance task. | [1] |
| Mouse | 1 µmol/kg | i.p. | Plasma Cmax of 23 ng/mL; Brain Cmax of 285 ng/g. | [1] |
| Rat | 0.01 - 1.0 µmol/kg | s.c. | Trend towards efficacy in 5-trial inhibitory avoidance. | [1] |
| Rat | 3 µmol/kg | i.p. | Moderate increase in acetylcholine release in the medial prefrontal cortex. | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling cascade of A-582941.
Caption: Workflow for A-582941 dose conversion.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to A-582941 and PNU-282987: Selective α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. This has led to the development of numerous selective agonists, among which A-582941 and PNU-282987 are prominent examples. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | A-582941 | PNU-282987 |
| Agonist Type | Partial Agonist | Agonist |
| Primary Indication | Cognitive Enhancement | Neuroprotection, Anti-inflammatory |
| Reported Efficacy | Improves working memory, recognition memory, and sensory gating | Reverses sensory gating deficits, enhances GABAergic synaptic activity |
| Selectivity Profile | High selectivity for α7 nAChR, with some affinity for 5-HT3 receptors | Highly selective for α7 nAChR, with some affinity for 5-HT3 receptors |
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for A-582941 and PNU-282987 based on available preclinical data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| A-582941 | α7 nAChR | Rat (brain) | 10.8 | [1] |
| α7 nAChR | Human (cortex) | 16.7 | [1][2] | |
| 5-HT3 | Human | 150 | [3] | |
| PNU-282987 | α7 nAChR | Rat (brain) | 26-27 | [4][5] |
| 5-HT3 | 930 | [5] |
Table 2: Functional Activity (Efficacy and Potency)
| Compound | Assay System | Parameter | Value | Reference |
| A-582941 | Xenopus oocytes (human α7) | EC50 | 4260 nM | [3][6] |
| Efficacy (vs. ACh) | 52% | [1][3] | ||
| Xenopus oocytes (rat α7) | EC50 | 2450 nM | [3] | |
| Efficacy (vs. ACh) | 60% | [2][3] | ||
| PC12 cells (ERK1/2 phosphorylation) | EC50 | 95 nM | [3] | |
| PNU-282987 | EC50 | 154 nM | [4] | |
| 5-HT3 Receptor | IC50 | 4541 nM | [4] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Administration | Bioavailability | Brain:Plasma Ratio | Reference |
| A-582940 | Mouse | i.p. | - | ~10 | [3] |
| Mouse | Oral | ~100% | - | [3] | |
| Rat | Oral | ~90% | - | [3] |
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by agonists like A-582941 and PNU-282987 initiates a cascade of intracellular signaling events. A key pathway involves the influx of Ca2+, which can lead to the activation of downstream kinases such as ERK1/2 and the transcription factor CREB, ultimately influencing neuronal plasticity and survival.[3][7]
A typical experimental workflow to characterize these agonists involves a multi-step process, from initial binding assays to in vivo behavioral studies.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the α7 nAChR and other receptors to assess selectivity.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor (e.g., [3H]methyllycaconitine for α7 nAChR) and varying concentrations of the test compound (A-582941 or PNU-282987).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Xenopus Oocyte Electrophysiology
Objective: To determine the functional activity (EC50 and efficacy) of the compounds at the α7 nAChR.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR.
-
Two-Electrode Voltage Clamp: After 2-5 days of expression, oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound Application: The oocytes are perfused with varying concentrations of the test compound. The resulting inward currents, indicative of ion channel opening, are recorded.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy relative to a full agonist like acetylcholine (ACh).[3]
In Vivo Behavioral Models
Objective: To assess the effects of the compounds on cognitive functions and sensory gating in animal models.
Example: Auditory Sensory Gating in Rats
Methodology:
-
Animal Preparation: Rats are anesthetized and implanted with recording electrodes in the hippocampus.
-
Auditory Stimulation: A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.
-
Electrophysiological Recording: The evoked potentials in the hippocampus in response to S1 and S2 are recorded. In normal animals, the response to S2 is significantly smaller than to S1 (sensory gating).
-
Drug Administration: The test compound is administered systemically (e.g., intravenously).
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Data Analysis: The ratio of the S2 to S1 response amplitude is calculated. A reversal of an induced gating deficit (e.g., by amphetamine) by the test compound indicates efficacy.[8]
Summary and Conclusion
Both A-582941 and PNU-282987 are valuable research tools for investigating the role of the α7 nAChR.
-
A-582941 is characterized as a partial agonist with a strong profile for enhancing cognitive performance in various preclinical models.[2][3][7] Its high oral bioavailability and brain penetration make it suitable for in vivo studies of cognition.[1][3]
-
PNU-282987 is a potent agonist that has been extensively used to study the role of α7 nAChR in neuroprotection, anti-inflammatory processes, and synaptic plasticity.[8][9][10]
The choice between these two compounds will depend on the specific research question. For studies focused on cognitive enhancement, A-582941 may be the more appropriate choice due to its partial agonism, which can sometimes offer a better therapeutic window. For investigations into the neuroprotective and anti-inflammatory roles of α7 nAChR activation, the potent agonism of PNU-282987 may be more advantageous. Researchers should carefully consider the differing potency and efficacy profiles when designing experiments and interpreting results.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
Validating the Effects of α7 nAChR Agonist A-582941 with the Antagonist Methyllycaconitine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α7 nicotinic acetylcholine receptor (nAChR) partial agonist A-582941 with other selective α7 nAChR agonists, focusing on the validation of its mechanism of action through antagonism by methyllycaconitine (MLA). The information presented is supported by experimental data from preclinical studies and is intended to assist researchers in the design and interpretation of their own investigations into α7 nAChR pharmacology.
Data Presentation: Comparative Analysis of α7 nAChR Ligands
The following table summarizes the quantitative data for A-582941 and other relevant α7 nAChR ligands. These values highlight the affinity and potency of these compounds and demonstrate the effective blockade of agonist activity by the competitive antagonist, methyllycaconitine.
| Compound | Ligand Type | Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| A-582941 | Partial Agonist | α7 nAChR | Radioligand Binding | Kᵢ (vs. [³H]A-585539) | 10.8 nM | Rat | [1] |
| α7 nAChR | Radioligand Binding | Kᵢ (vs. [³H]A-585539) | 16.7 nM | Human | [1] | ||
| α7 nAChR | Radioligand Binding | Kᵢ (vs. [³H]MLA) | 88 nM | Rat | [1] | ||
| α7 nAChR | Electrophysiology | EC₅₀ | 4260 nM (52% efficacy vs. ACh) | Human | [1] | ||
| α7 nAChR | Electrophysiology | EC₅₀ | 2450 nM (60% efficacy vs. ACh) | Rat | [1] | ||
| α7 nAChR | ERK1/2 Phosphorylation | EC₅₀ | 95 nM | Rat | [2] | ||
| Methyllycaconitine (MLA) | Antagonist | α7 nAChR | ERK1/2 Phosphorylation | IC₅₀ (vs. PNU-282987 + PNU-120596) | 2.75 nM | Rat | [3] |
| PNU-282987 | Agonist | α7 nAChR | ERK1/2 Phosphorylation | - | - | Rat | [3] |
| GTS-21 (DMXB-A) | Partial Agonist | α7 nAChR | - | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the validation of other α7 nAChR agonists and antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus or cortex) or cells expressing the α7 nAChR in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled antagonist (e.g., [³H]methyllycaconitine), and varying concentrations of the test compound (e.g., A-582941).
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channels expressed in Xenopus oocytes.
1. Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
3. Drug Application:
-
Apply the agonist (e.g., A-582941) at various concentrations to the oocyte and record the evoked currents.
-
To test for antagonism, pre-apply the antagonist (e.g., MLA) for a set period before co-applying the agonist and antagonist.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Plot the current amplitude as a function of agonist concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy.
-
In antagonism experiments, observe the rightward shift of the agonist dose-response curve in the presence of the antagonist, characteristic of competitive antagonism.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration, a downstream effect of α7 nAChR activation, which is a ligand-gated ion channel with high calcium permeability.
1. Cell Culture and Loading:
-
Culture a cell line endogenously or recombinantly expressing the α7 nAChR (e.g., PC12 or SH-SY5Y cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Antagonist Pre-incubation:
-
Pre-incubate the cells with the antagonist (MLA) or vehicle for a specified period.
3. Agonist Stimulation and Imaging:
-
Stimulate the cells with the agonist (A-582941).
-
Acquire fluorescence images at regular intervals using a fluorescence microscope or plate reader.
4. Data Analysis:
-
Quantify the change in fluorescence intensity over time for each condition.
-
The inhibition of the agonist-induced calcium signal by the antagonist confirms the mechanism of action.
Mandatory Visualization
Signaling Pathway of A-582941 and its Antagonism by MLA
Caption: Signaling pathway of A-582941 and its blockade by MLA.
Experimental Workflow for Validating A-582941's Effects
Caption: Experimental workflow for validating the effects of A-582941.
Logical Relationship: Competitive Antagonism
Caption: Logical relationship of competitive antagonism.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of A-582941 and Other Nicotinic Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the α7 nicotinic acetylcholine receptor (nAChR) partial agonist A-582941 with other key nicotinic receptor agonists. This document focuses on objective performance metrics, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of appropriate research tools.
A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor, a key target in the central nervous system for cognitive enhancement and neuroprotection.[1][2] Its favorable pharmacokinetic profile and ability to penetrate the central nervous system make it a valuable compound for investigating the therapeutic potential of α7 nAChR activation.[1] This guide will compare A-582941 to other notable nicotinic agonists, providing a clear overview of their respective properties.
Quantitative Comparison of Nicotinic Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of A-582941 and other selected nicotinic receptor agonists. These values are crucial for understanding the selectivity and efficacy of these compounds at different nAChR subtypes.
Table 1: Comparative Binding Affinity (Ki) of Nicotinic Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| A-582941 | α7 | 10.8 | Rat | [3H]A-585539 | [1] |
| α4β2 | >100,000 | Rat | [3H]Cytisine | [1] | |
| α3β4* | 4,700 | Human (IMR-32 cells) | [3H]Epibatidine | [1] | |
| α1β1γδ | >30,000 | - | - | [1] | |
| PNU-282987 | α7 | 27 | Rat | [3H]Methyllycaconitine (MLA) | [3] |
| GTS-21 (DMXB-A) | α4β2 | 20 | Human | - | [4][5] |
| Varenicline | α4β2 | - | - | - | [6] |
| TC-2559 | α4β2 | 5 | - | [3H]-Nicotine | [7] |
| α7 | >50,000 | - | [125I]-Bungarotoxin | [7] |
Table 2: Comparative Functional Potency (EC50) and Efficacy of Nicotinic Receptor Agonists
| Compound | Receptor Subtype | EC50 (nM) | Efficacy (% of ACh response) | Expression System | Source |
| A-582941 | α7 | 4,260 (human) | Partial Agonist | - | [4] |
| α7 | 2,450 (rat) | 60% | Xenopus Oocytes | [1] | |
| PNU-282987 | α7 | 154 | Agonist | - | [3] |
| GTS-21 (DMXB-A) | α7 | 10,000 | Partial Agonist | Striatal Slices | |
| Varenicline | α4β2 | 2,300 | 13.4% (Partial Agonist) | Xenopus Oocytes (rat) | [1][8] |
| α7 | 18,000 | 93% (Full Agonist) | Xenopus Oocytes (rat) | [1][8] | |
| TC-2559 | α4β2 | 180 | Partial Agonist | - | [9] |
| α7 | >100,000 | - | - | [9] |
Signaling Pathways and Experimental Workflows
The activation of nicotinic acetylcholine receptors initiates a cascade of intracellular signaling events. A-582941 has been shown to activate pathways involved in cognitive function, such as the ERK1/2 and CREB phosphorylation cascades.[1][2][10]
References
- 1. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
Reproducibility of A-582941's Pro-Cognitive Effects in Rodents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of A-582941, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, in rodent models of cognition. The pro-cognitive effects of A-582941 are evaluated alongside other notable α7 nAChR agonists, including PNU-282987 and SSR180711, to offer a clear perspective on its performance and the reproducibility of its effects. This document summarizes key quantitative data from various studies, details the experimental protocols used, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
A-582941 has demonstrated consistent pro-cognitive effects across multiple rodent models, enhancing performance in tasks related to working memory, short-term recognition memory, and memory consolidation.[1][2][3] Its mechanism of action involves the activation of the α7 nAChR, leading to the phosphorylation of downstream signaling molecules such as ERK1/2 and CREB, which are crucial for synaptic plasticity and memory formation.[1][2][4] While direct head-to-head comparisons with other α7 nAChR agonists are limited in the published literature, the available data suggests that A-582941's efficacy is comparable to other agents in this class, such as PNU-282987 and SSR180711, particularly in the domain of sensory gating. The reproducibility of A-582941's effects is supported by multiple independent studies demonstrating its efficacy in various cognitive paradigms.
Comparative Efficacy of α7 nAChR Agonists
The following tables summarize the quantitative data on the pro-cognitive effects of A-582941 and its alternatives in key rodent behavioral assays.
Table 1: Novel Object Recognition (NOR) Task
The NOR task assesses short-term recognition memory. An increase in the discrimination index (DI) or time spent with the novel object indicates improved memory.
| Compound | Species | Model | Dose (mg/kg) | Administration Route | Key Finding | Reference |
| A-582941 | Rat | MK-801 Induced Amnesia | 1 | i.p. | Significantly increased Discrimination Index compared to MK-801 group. | [5] |
| PNU-282987 | Mouse | Chronic Intermittent Hypoxia | 1 | i.p. | Significantly ameliorated cognitive dysfunction. | [6] |
| SSR180711 | Rat | Normal | 0.3 - 3 | i.p. | Potentiated latent inhibition, suggesting pro-cognitive and potential antipsychotic effects. | [3] |
Note: The studies cited did not conduct a direct head-to-head comparison of these compounds in the NOR task.
Table 2: Inhibitory Avoidance (IA) Task
The IA task measures long-term memory consolidation. An increase in the latency to enter the dark compartment indicates enhanced memory.
| Compound | Species | Model | Dose (µmol/kg) | Administration Route | Key Finding | Reference |
| A-582941 | Mouse | Normal | 0.01, 0.1, 1.0 | i.p. | Dose-dependent increase in crossover latency at 24h. | [1] |
| A-582941 | Rat (pups) | Spontaneously Hypertensive | 0.01 - 1.0 | s.c. | Trend towards efficacy, but full efficacy not achieved. | [1] |
| Choline (α7 agonist) | Mouse | Normal | - | Intra-hippocampal | Enhanced retention performance with mild footshock. | [7] |
Note: Direct comparative studies between A-582941 and other specific agonists in the IA task are limited.
Table 3: Sensory Gating (Auditory Evoked Potential) Task
Sensory gating, the ability to filter out irrelevant sensory information, is often impaired in neuropsychiatric disorders. A lower Test/Conditioning (T/C) ratio indicates improved sensory gating.
| Compound | Species | Model | Dose (mg/kg) | Administration Route | Key Finding | Reference |
| A-582941 | Mouse | DBA/2 (genetic deficit) | 3 & 10 µmol/kg | i.p. | Significantly improved sensory gating. | [1] |
| A-582941, ABT-107, PNU-282987 | Mouse | DBA/2 (genetic deficit) | - | - | Did not improve sensory deficits in this model. | [5] |
| ABT-107 | Mouse | DBA/2 (genetic deficit) | 0.1 µmol/kg | - | Significantly lowered T/C ratios. | [8] |
Note: A direct comparison in one study showed a lack of efficacy for all three compounds in the DBA/2 mouse model, highlighting the importance of considering specific experimental conditions and potential model-dependent effects.
Signaling Pathways and Experimental Workflows
A-582941 Signaling Pathway
A-582941 acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change that allows the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB), which are critical for synaptic plasticity and cognitive function.
Experimental Workflow: Novel Object Recognition Task
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents. The workflow involves three main phases: habituation, familiarization (training), and testing.
Experimental Protocols
Novel Object Recognition (NOR) Task
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material.
-
Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the animal.
-
Procedure:
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization (Training): On day 2, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5 minutes). Drug administration (e.g., A-582941 or vehicle) typically occurs 30-60 minutes before this phase.
-
Testing: After a specific inter-trial interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with nose or paws) is recorded.
-
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Inhibitory Avoidance (IA) Task
-
Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. After a brief habituation period, the guillotine door is opened. When the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then returned to its home cage. Drug administration is typically given 30 minutes before training.
-
Testing: After a retention interval (e.g., 24 hours), the animal is placed back into the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered during the testing phase.
-
-
Data Analysis: A longer latency to enter the dark compartment during the test session is interpreted as better retention of the aversive memory.
Sensory Gating (Auditory Evoked Potential) Task
-
Apparatus: A sound-attenuating chamber containing a startle platform to measure the animal's acoustic startle response. EEG recording equipment is used to measure auditory evoked potentials.
-
Procedure:
-
Habituation: The animal is placed in the startle chamber and allowed to acclimate to the background white noise.
-
Paired-Click Paradigm: A series of paired auditory stimuli (clicks) are presented. The first click is the "conditioning" stimulus (S1), and the second is the "test" stimulus (S2), presented at a short inter-stimulus interval (e.g., 500 ms).
-
Data Recording: The amplitude of the P50 (or N40 in rodents) auditory evoked potential is recorded for both the conditioning and test stimuli.
-
-
Data Analysis: The T/C ratio is calculated as the amplitude of the response to the test stimulus divided by the amplitude of the response to the conditioning stimulus. A ratio less than 1 indicates normal sensory gating.
ERK1/2 and CREB Phosphorylation Assay
-
Method: Western Blotting or Immunohistochemistry.
-
Procedure (Western Blotting):
-
Tissue/Cell Lysis: Following drug treatment and a specified time course (e.g., 15 minutes post-injection for in vivo studies), brain tissue (e.g., hippocampus or prefrontal cortex) or cultured cells are rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and CREB (p-CREB), as well as antibodies for the total forms of these proteins (t-ERK1/2 and t-CREB) for normalization.
-
Detection: The membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the p-ERK and p-CREB bands is quantified and normalized to the intensity of the corresponding total protein bands. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.
Conclusion
The available preclinical data consistently support the pro-cognitive effects of A-582941 in rodent models, and these effects appear to be reproducible across different laboratories and cognitive paradigms. The underlying mechanism involving the activation of the α7 nAChR and subsequent phosphorylation of ERK1/2 and CREB is well-supported. While direct comparative studies with other α7 nAChR agonists are not extensive, the existing evidence suggests that A-582941 is a potent and effective cognitive enhancer with a profile comparable to other compounds in its class. Further head-to-head comparative studies would be beneficial to delineate subtle differences in the efficacy and pharmacological profiles of these agents. This guide provides a foundational overview for researchers and drug development professionals interested in the therapeutic potential of α7 nAChR agonists for cognitive disorders.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hippocampal α7 nicotinic receptors modulate memory reconsolidation of an inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the novel α7 nicotinic acetylcholine receptor agonist ABT-107 on sensory gating in DBA/2 mice: pharmacodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A-582941 vs. Galantamine: A Comparative Analysis in Preclinical Models of Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of A-582941, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, and galantamine, an established acetylcholinesterase (AChE) inhibitor and positive allosteric modulator of nAChRs. The following sections present quantitative data from various cognitive and mechanistic assays, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the evaluation of these two compounds for the treatment of cognitive deficits.
Executive Summary
A-582941 and galantamine represent two distinct therapeutic strategies for enhancing cognitive function. A-582941 directly targets the α7 nAChR, a key player in learning and memory processes, and has demonstrated pro-cognitive effects in models of working memory and memory consolidation. Galantamine employs a dual mechanism, increasing acetylcholine levels through AChE inhibition and allosterically modulating nAChRs, with proven efficacy in reversing cognitive deficits induced by cholinergic blockade. While direct head-to-head comparative studies in the same animal model of cognitive decline are limited, this guide consolidates available preclinical data to facilitate a comprehensive evaluation of their respective pharmacological profiles.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of A-582941 and galantamine on cognitive performance and relevant biological markers.
Table 1: Efficacy of A-582941 and Galantamine in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| A-582941 | Rat (MK-801-induced cognitive deficit) | 1 mg/kg, i.p. | Increased discrimination index compared to MK-801 control group. | [1] |
| Galantamine | Mouse (Scopolamine-induced cognitive deficit) | 10 mg/kg, s.c. | Partially reversed scopolamine-induced deficits in object discrimination. | [2] |
| Galantamine | Mouse (Prolonged retention interval) | 0.63 mg/kg, s.c. | Improved object recognition memory when the retention interval was extended to 1 hour. | [2] |
| Galantamine | Mouse (Methamphetamine-induced cognitive deficit) | 3 mg/kg, p.o. | Ameliorated memory impairment in the novel object recognition test. | [3] |
Table 2: Efficacy of A-582941 and Galantamine in the Morris Water Maze (MWM) Test
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| A-582941 | Rat (MK-801-induced cognitive deficit) | 1 mg/kg, i.p. | Reversed the disruptive effect of MK-801 on acquisition learning (escape latency). | [1] |
| Galantamine | Mouse (LPS-induced cognitive deficit) | 4 mg/kg, i.p. | Prevented LPS-induced deficits in spatial learning and memory (escape latency). | [4] |
Table 3: Mechanistic Data for A-582941 and Galantamine
| Compound | Assay | Key Findings | Reference |
| A-582941 | In vitro α7 nAChR binding (rat brain membranes) | Kᵢ = 10.8 nM | [5] |
| A-582941 | In vitro α7 nAChR functional activity (rat α7 nAChR) | Partial agonist (60% of ACh max response), EC₅₀ = 2450 nM | [5] |
| A-582941 | In vivo ERK1/2 and CREB phosphorylation (mouse hippocampus) | Dose-dependent increase in phosphorylation. | [5] |
| Galantamine | In vitro Acetylcholinesterase Inhibition | Reversible, competitive inhibitor. | [6][7] |
| Galantamine | In vitro nAChR Modulation | Positive allosteric modulator. | [6][7] |
| Galantamine | In vivo ERK1/2 phosphorylation (mouse prefrontal cortex) | Attenuated methamphetamine-induced defects in novelty-induced ERK1/2 activation. | [3] |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess non-spatial, recognition memory.
General Procedure:
-
Habituation: Animals are individually habituated to an open-field arena for a set period over one or more days.
-
Acquisition/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific inter-trial interval (ITI), which can range from minutes to 24 hours.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Specific Protocols:
-
A-582941 in MK-801 Model: Wistar Hannover rats were administered MK-801 (0.2 mg/kg, i.p.) twice daily for 7 days. After a washout period, A-582941 (1 mg/kg, i.p.) was administered for 10 days before the NOR test.[1]
-
Galantamine in Scopolamine Model: Swiss mice were administered scopolamine (0.63 mg/kg, s.c.) 30 minutes prior to the acquisition phase. Galantamine (10 mg/kg, s.c.) was administered 30 minutes before the acquisition phase. The retention interval was 15 minutes.[2]
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
General Procedure:
-
Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the pool.
-
Acquisition Training: Animals are placed in the pool from different starting locations and must use the distal cues to find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
Specific Protocols:
-
A-582941 in MK-801 Model: Wistar Hannover rats were treated with MK-801 and A-582941 as described for the NOR test. The MWM test was conducted to assess spatial learning and memory.[1]
-
Galantamine in LPS Model: Mice were treated with galantamine (4 mg/kg, i.p.) for 14 days prior to intracerebroventricular injection of lipopolysaccharide (LPS). MWM testing began after LPS administration, with four training trials per day for four days, followed by a probe trial on the fifth day.[4]
Acetylcholinesterase (AChE) Activity Assay
Objective: To measure the inhibitory effect of a compound on AChE activity.
Principle (Ellman's Method):
-
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to AChE activity.
General Protocol:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (e.g., galantamine) or vehicle.
-
Add the AChE enzyme to the mixture and incubate.
-
Initiate the reaction by adding the substrate (ATCh).
-
Monitor the change in absorbance at 412 nm over time to determine the rate of reaction.
-
Calculate the percentage of inhibition relative to the vehicle control.
ERK1/2 and CREB Phosphorylation Assay
Objective: To determine if a compound activates intracellular signaling pathways involved in synaptic plasticity and memory.
Principle (Western Blotting):
-
Cell/Tissue Treatment: Treat cultured cells or animal brain tissue with the test compound (e.g., A-582941 or galantamine) for a specific duration.
-
Protein Extraction: Lyse the cells or tissue to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and CREB (p-CREB), as well as antibodies for total ERK1/2 and CREB as loading controls.
-
Incubate with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry is used to quantify the intensity of the bands, and the ratio of phosphorylated protein to total protein is calculated.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of A-582941 via the α7 nAChR.
Caption: Dual mechanism of action of galantamine.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine ameliorates the impairment of recognition memory in mice repeatedly treated with methamphetamine: involvement of allosteric potentiation of nicotinic acetylcholine receptors and dopaminergic-ERK1/2 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of the alpha7 nicotinic partial agonist, S 24795, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of A-582941 and Nicotine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of the selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist A-582941 and the broad-spectrum nAChR agonist nicotine. This analysis is supported by experimental data to inform preclinical research and development.
This publication synthesizes preclinical findings on A-582941 and nicotine, focusing on their comparative effects on cognitive performance, underlying biochemical signaling pathways, and key safety and tolerability parameters. All quantitative data are presented in structured tables for direct comparison, and detailed experimental methodologies for key studies are provided.
At a Glance: A-582941 vs. Nicotine
| Feature | A-582941 | Nicotine |
| Primary Target | Selective partial agonist at α7 nAChRs[1] | Non-selective agonist at various nAChRs, including α4β2 and α7[2] |
| Cognitive Enhancement | Broad-spectrum improvements in working memory, short-term recognition memory, memory consolidation, and sensory gating[1] | Improvements in working memory, short-term memory, and memory consolidation, but effects can be variable and dose-dependent[3][4][5][6] |
| Signaling Pathways | Activates ERK1/2 and CREB phosphorylation in the cingulate cortex and hippocampus[1] | Activates ERK1/2 and CREB phosphorylation in the hippocampus and other brain regions, often in a learning-dependent manner[7][8][9] |
| Cardiovascular Profile | Generally benign hemodynamic profile at efficacious doses; modest increase in QTc interval at very high exposures[1] | Can induce increases in blood pressure and heart rate[2] |
| Gastrointestinal Effects | Low incidence of emesis observed only at very high doses in ferrets[1] | Known to have gastrointestinal side effects. |
Cognitive Enhancement: A Head-to-Head Look
Both A-582941 and nicotine have demonstrated the ability to enhance cognitive functions in various preclinical models. However, the selectivity of A-582941 for the α7 nAChR may contribute to a more consistent and potentially safer pro-cognitive profile.
Working Memory
A-582941 has been shown to improve working memory in tasks such as the delayed matching-to-sample (DMTS) task in monkeys.[1] Nicotine also enhances working memory, as demonstrated in the water radial arm maze in aged rats and the odor span task (OST) in rats.[3][4][10]
| Compound | Animal Model | Task | Key Findings |
| A-582941 | Monkey | Delayed Matching-to-Sample (DMTS) | Increased correct response rate at long delay intervals.[1] |
| Nicotine | Aged Rat | Water Radial Arm Maze | Improved ability to handle increasing working memory load at a dose of 0.3 mg/kg/day.[4] |
| Nicotine | Rat | Odor Span Task (OST) | Dose-dependent improvement in working memory span capacity (0.025-0.1 mg/kg).[3][10] |
Short-Term Recognition Memory
In the domain of short-term recognition memory, A-582941 enhanced performance in the rat social recognition model.[1] Nicotine has also been shown to improve performance in the novel object recognition (NOR) task in rats, a measure of short-term recognition memory.[6][11][12][13]
| Compound | Animal Model | Task | Key Findings |
| A-582941 | Rat | Social Recognition | Dose-dependent reduction in the investigation time of a novel juvenile rat on the second encounter. |
| Nicotine | Rat | Novel Object Recognition (NOR) | Doses of 0.2 and 0.4 mg/kg enhanced recognition memory when administered immediately after the sample phase.[5] |
Memory Consolidation
A-582941 has been demonstrated to improve memory consolidation in the mouse inhibitory avoidance test.[1] Nicotine has also been shown to enhance memory consolidation in object recognition tasks when administered after the initial learning phase.[5]
| Compound | Animal Model | Task | Key Findings |
| A-582941 | Mouse | Inhibitory Avoidance | Increased crossover latency in the 24-hour test trial.[1] |
| Nicotine | Rat | Object Recognition | Post-sample administration of 0.2 and 0.4 mg/kg nicotine enhanced memory.[5] |
Sensory Gating
A-582941 has shown efficacy in models of sensory gating deficits. Nicotine has also been reported to improve sensory gating, a process that is often deficient in psychiatric disorders like schizophrenia.[14] The effects of nicotine on sensory gating appear to be mediated by α7 nAChRs in brain regions outside the pontine startle circuit.[15]
| Compound | Animal Model | Task | Key Findings |
| A-582941 | - | - | Normalizes sensory gating deficits.[1] |
| Nicotine | Rat | Prepulse Inhibition (PPI) | Systemic nicotine enhancement of PPI is reversed by an α7 nAChR antagonist.[15] |
Underlying Biochemical Mechanisms
The pro-cognitive effects of both A-582941 and nicotine are linked to the activation of key intracellular signaling pathways involved in synaptic plasticity and memory formation.
ERK1/2 and CREB Phosphorylation
In vivo studies have shown that A-582941 produces a dose-dependent increase in the phosphorylation of both extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) in the cingulate cortex and hippocampus of mice.[1] Similarly, nicotine administration has been demonstrated to increase the phosphorylation of ERK1/2 and CREB in the hippocampus and other brain regions, often in conjunction with learning tasks.[7][8][9][16][17][18][19][20][21]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive Effects of Nicotine: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine improves working memory span capacity in rats following sub-chronic ketamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic nicotine improves working and reference memory performance and reduces hippocampal NGF in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine, nicotine, and their conditioned contexts enhance consolidation of object memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine improves memory in an object recognition task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Learning and nicotine interact to increase CREB phosphorylation at the jnk1 promoter in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of CaMKII and ERK Signaling in Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Learning and Nicotine Interact to Increase CREB Phosphorylation at the jnk1 Promoter in the Hippocampus | PLOS One [journals.plos.org]
- 10. Nicotine Improves Working Memory Span Capacity in Rats Following Sub-Chronic Ketamine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. The effects of acute, chronic, and withdrawal from chronic nicotine on novel and spatial object recognition in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nicotine receptors mediating sensorimotor gating and its enhancement by systemic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute nicotine disrupts consolidation of contextual fear extinction and alters long-term memory-associated hippocampal kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nicotine-induced phosphorylation of phosphorylated cyclic AMP response element-binding protein (pCREB) in hippocampal neurons is potentiated by agrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotine self-administration and ERK signaling are altered in RasGRF2 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotine-induced phosphorylation of ERK in mouse primary cortical neurons: evidence for involvement of glutamatergic signaling and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of A-582941 at α7 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-582941, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), with other relevant alternative compounds. The focus is on the in vivo validation of target engagement, supported by experimental data and detailed methodologies.
Comparative Analysis of α7 nAChR Agonists
The following tables summarize the key pharmacological and pharmacokinetic parameters of A-582941 and its alternatives, PNU-282987 and TC-5619. This data is essential for evaluating their potential as therapeutic agents targeting the α7 nAChR.
Table 1: Pharmacological Properties of α7 nAChR Agonists
| Compound | Target | Mechanism of Action | Binding Affinity (Ki) | In Vitro Efficacy (vs. ACh) |
| A-582941 | α7 nAChR | Partial Agonist | 10.8 nM (rat), 17 nM (human)[1][2] | 52-60%[1] |
| PNU-282987 | α7 nAChR | Agonist | High affinity (specific values not consistently reported) | 100%[3] |
| TC-5619 | α7 nAChR | Full Agonist | 1.0 nM (rat hippocampus)[4] | 100%[4] |
Table 2: Pharmacokinetic Profiles of α7 nAChR Agonists
| Compound | Bioavailability (Oral) | Brain-to-Plasma Ratio | Half-life (t½) | Key Metabolic Pathways |
| A-582941 | ~90-100% (rat, mouse)[1] | ~10:1 (mouse)[1] | ~2 hours (mouse)[1] | Oxidation to N-oxide, potential N-demethylation[1] |
| PNU-282987 | Data not available | Data not available | Data not available | Data not available |
| TC-5619 | Good oral bioavailability | Rapid CNS permeability | ~20 hours[5] | Data not available |
Experimental Protocols for In Vivo Target Engagement
Validating that a compound reaches and interacts with its intended target in a living organism is a critical step in drug development. Below are detailed methodologies for key experiments used to confirm the in vivo target engagement of A-582941 and other α7 nAChR agonists.
Receptor Occupancy Measurement via Positron Emission Tomography (PET) Imaging
PET imaging with a radiolabeled tracer allows for the non-invasive quantification of receptor occupancy in the brain.
-
Radiotracer: [¹¹C]A-582941 is synthesized by methylation of the corresponding desmethyl precursor.
-
Animal Model: Rhesus monkeys or other non-human primates are typically used due to the better-defined distribution of α7 nAChRs in their brains compared to rodents.[2]
-
Procedure:
-
A baseline PET scan is performed by intravenously injecting the conscious animal with [¹¹C]A-582941.
-
Dynamic images are acquired over a period of 90-120 minutes to measure the uptake and distribution of the radiotracer in different brain regions.
-
To determine target engagement of a non-radiolabeled compound (e.g., A-582941 or an alternative), the compound is administered to the animal prior to the injection of [¹¹C]A-582941.
-
The reduction in the binding of [¹¹C]A-582941 in the presence of the competing compound is quantified to determine the percentage of receptor occupancy.
-
-
Data Analysis: The total distribution volume (VT) of the radiotracer is calculated for various brain regions. Receptor occupancy is determined by the percentage reduction in VT in the drug-treated state compared to the baseline.
In Vivo Signaling Pathway Activation: ERK1/2 and CREB Phosphorylation
Activation of the α7 nAChR initiates downstream signaling cascades. Measuring the phosphorylation of key proteins in these pathways, such as ERK1/2 and CREB, provides evidence of target engagement and functional activity.[1][6]
-
Animal Model: Mice are commonly used for these studies.
-
Procedure:
-
Animals are administered A-582941 or an alternative agonist via intraperitoneal (i.p.) injection at various doses.[1]
-
After a specified time (e.g., 15 minutes), the animals are euthanized, and brain tissue (e.g., hippocampus and cortex) is rapidly dissected and frozen.[1]
-
For Western Blot Analysis:
-
Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated CREB (p-CREB).
-
The membrane is then stripped and re-probed with antibodies for total ERK1/2 and total CREB to normalize the data.
-
Bands are visualized using a chemiluminescent substrate and quantified using densitometry.
-
-
For Immunohistochemistry:
-
Brains are fixed, sectioned, and stained with antibodies against p-ERK1/2 and p-CREB.
-
The intensity and distribution of staining are analyzed microscopically to determine the cellular and regional activation of these signaling pathways.[1]
-
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the α7 nAChR signaling pathway and a typical experimental workflow for validating target engagement.
Caption: α7 nAChR signaling cascade.
Caption: Workflow for in vivo target engagement.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys | PLOS One [journals.plos.org]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A-582941: In Vivo Validation of Selectivity for the α7 Nicotinic Acetylcholine Receptor Over the 5-HT3 Receptor
A Comparative Guide for Researchers
Executive Summary
Comparative Quantitative Data
The following tables summarize the in vitro binding and functional activity of A-582941 at both the α7 nAChR and 5-HT3 receptors, providing a clear picture of its selectivity profile. For comparison, data for Tropisetron, a compound known for its dual activity at both receptors, is also included.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Selectivity (5-HT3 / α7 nAChR) |
| A-582941 | α7 nAChR | Human | 16.7 | ~15-fold |
| α7 nAChR | Rat | 10.8 | ||
| 5-HT3 | Human | 150 | ||
| Tropisetron | α7 nAChR | Rat | 4.8 | ~0.4-fold |
| 5-HT3 | Rat | 1.9 |
Table 2: In Vitro Receptor Functional Activity
| Compound | Receptor | Species | EC50 (nM) | Efficacy |
| A-582941 | α7 nAChR | Human | 4260 | Partial Agonist (~52% of ACh) |
| α7 nAChR | Rat | 2450 | Partial Agonist (~60% of ACh) | |
| 5-HT3 | Human | 4600 | Full Agonist (~100% of 5-HT) | |
| Tropisetron | α7 nAChR | Human | ~2400 | Partial Agonist |
| 5-HT3 | - | - | Antagonist |
In Vivo Validation of Selectivity: Experimental Evidence
The most compelling evidence for A-582941's functional selectivity in vivo comes from studies where its effects are challenged with a selective α7 nAChR antagonist, methyllycaconitine (MLA).
Cognitive Enhancement Models
A-582941 has been shown to enhance cognitive performance in various animal models.[1][2] Crucially, these pro-cognitive effects are blocked by pre-treatment with MLA, indicating that they are mediated by the α7 nAChR.[3]
Experimental Protocol: Rat Social Recognition Test
This test assesses short-term memory.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Habituation: A male rat is habituated to the arena for a set period.
-
Trial 1 (T1): A juvenile rat is introduced, and the time the adult rat spends investigating the juvenile is recorded for a specific duration.
-
Inter-trial Interval: A delay is introduced (e.g., 60 minutes).
-
Trial 2 (T2): The same juvenile rat is reintroduced, and the investigation time is recorded again. A decrease in investigation time in T2 indicates memory of the juvenile.
-
-
Drug Administration: A-582941 is administered prior to T1. To test for selectivity, MLA is administered before A-582941.
-
Results with A-582941: A-582941 significantly reduces the investigation time in T2, indicating improved memory. This effect is abolished when animals are pre-treated with MLA.[3]
Sensory Gating Models
A-582941 has been demonstrated to normalize sensory gating deficits, a key endophenotype in schizophrenia.[1] This effect is also reversed by MLA.[3]
Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
This test measures sensorimotor gating.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure:
-
Acclimation: The animal is placed in the chamber for an acclimation period.
-
Trials: A series of trials are presented, consisting of either a loud startling stimulus (pulse) alone or a weak pre-pulse stimulus followed by the startling pulse.
-
Measurement: The startle response is measured. A reduction in the startle response in the pre-pulse trials compared to the pulse-alone trials is indicative of normal PPI.
-
-
Drug Administration: A-582941 is administered before the test session. To induce a deficit, an agent like the NMDA receptor antagonist MK-801 can be used.[4] To test for selectivity, MLA is co-administered with A-582941.
-
Results with A-582941: A-582941 reverses the PPI deficit induced by MK-801. This restorative effect is blocked by MLA.[5]
Neurochemical Studies
In vivo microdialysis allows for the measurement of neurotransmitter release in specific brain regions. A-582941 has been shown to increase acetylcholine (ACh) release in the prefrontal cortex.[1]
Experimental Protocol: In Vivo Microdialysis
This technique measures extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Procedure:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex).[6][7]
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest (e.g., ACh) in the dialysate is measured using techniques like HPLC.[8]
-
-
Drug Administration: A-582941 is administered systemically, and changes in ACh levels are monitored. To confirm the mechanism, MLA can be co-administered.
-
Results with A-582941: Systemic administration of A-582941 leads to a moderate increase in ACh release in the medial prefrontal cortex.[1] While direct MLA blockade of this specific effect for A-582941 is not explicitly detailed in the provided search results, the blockade of its behavioral effects by MLA strongly suggests an α7 nAChR-mediated mechanism.
Signaling Pathways
The distinct signaling pathways of the α7 nAChR and the 5-HT3 receptor further underscore their different functional roles.
Caption: A-582941 activates α7 nAChR, leading to calcium influx and downstream signaling.
Caption: 5-HT3 receptor activation leads to ion influx and neuronal depolarization.
Conclusion
The available preclinical data provides a strong validation for the in vivo selectivity of A-582941 for the α7 nAChR over the 5-HT3 receptor. While A-582941 demonstrates some affinity and agonist activity at the 5-HT3 receptor in in vitro assays, its beneficial effects on cognition and sensory gating in vivo are consistently shown to be mediated by the α7 nAChR, as evidenced by their blockade with the selective antagonist MLA. This selectivity profile makes A-582941 a valuable tool for investigating the therapeutic potential of α7 nAChR agonism for cognitive deficits in various neurological and psychiatric disorders. Researchers can be confident that the in vivo effects observed with A-582941 are primarily attributable to its interaction with the α7 nAChR.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of A-582941 Dihydrochloride: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like A-582941 dihydrochloride, a potent α7 nicotinic acetylcholine receptor (nAChR) agonist, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on general principles for handling chemical waste and information pertaining to analogous compounds.
It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier for detailed and compound-specific safety and disposal information. The following procedures should be considered as general guidance in the absence of a specific SDS.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosol generation. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant" - based on information for similar compounds).
-
The accumulation start date.
-
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if the spill is large or if there is a risk of respiratory exposure.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal Decision
Caption: Decision workflow for the proper disposal of this compound.
Signaling Pathway Analogy for Waste Management
Just as this compound interacts with the α7 nAChR signaling pathway to elicit a biological response, a structured waste management "pathway" ensures a safe and compliant outcome.
Caption: Conceptual pathway for compliant chemical waste management.
By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the manufacturer's SDS, researchers can ensure the safe and responsible disposal of this compound. This commitment to safety and environmental stewardship is paramount in the scientific community.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
